Sultopride hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWMQPOGQYFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9, 53583-79-2 (Parent) | |
| Record name | Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049070 | |
| Record name | Sultopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-22-2, 23694-17-9 | |
| Record name | Sultopride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55619-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULTOPRIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q6926T32J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sultopride Hydrochloride: A Technical Deep-Dive into its Dopamine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of sultopride (B1682713) hydrochloride, focusing on its interaction with dopamine (B1211576) receptors. Sultopride, a substituted benzamide (B126) antipsychotic, exerts its therapeutic effects primarily through the potent and selective antagonism of D2-like dopamine receptors. This document provides a comprehensive overview of its binding affinity, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.
Quantitative Binding Affinity and Receptor Occupancy
Direct and comprehensive public datasets for the binding affinity of sultopride across all dopamine receptor subtypes are limited. However, extensive data is available for its close structural analog, sulpiride (B1682569), which provides a strong indication of sultopride's binding profile. In vivo studies suggest that sultopride may have a significantly higher potency at the D2 receptor compared to sulpiride.[1]
In Vitro Binding Affinities of the Structural Analog, Sulpiride
The following table summarizes the in vitro binding affinities of sulpiride for various dopamine receptor subtypes. A lower inhibition constant (Ki) value indicates a higher binding affinity.
| Receptor Subtype | Test Compound | Ki (nM) | Radioligand | Cell Source |
| D1 | (-)-Sulpiride | 50000 | [³H]-SCH 23390 | Bovine Striatal Membranes |
| D2 | S-(-)-Sulpiride | 58 | [³H]-N-methylspiperone | Cell Homogenates |
| D2 | S-Sulpiride | 5.6 (Kd) | [³H]-S-sulpiride | Rat Striatal Membranes |
| D3 | (-)-Sulpiride | 88 | [³H]spiperone | Human Recombinant |
| D4 | (-)-Sulpiride | >1000 | [³H]spiperone | Human Recombinant |
Data compiled from various sources.[1][2]
In Vivo Dopamine D2 Receptor Occupancy of Sultopride
Positron Emission Tomography (PET) imaging studies using [¹¹C]raclopride have been instrumental in quantifying the in vivo occupancy of D2 receptors by sultopride in humans. These studies are crucial for determining optimal therapeutic dosing. A D2 receptor occupancy of 70-80% is generally considered optimal for antipsychotic efficacy while minimizing extrapyramidal side effects.[1]
| Dose (mg) | Plasma Concentration (ng/mL) | D2 Receptor Occupancy (%) |
| 5 | 15.3 | 43.5 |
| 10 | 28.9 | 59.8 |
| 20 | 56.4 | 74.3 |
| 30 | 85.1 | 81.2 |
| 40 | 112.8 | 85.1 |
Data from a study by Takano et al. (2006) in healthy male subjects.[1]
Mechanism of Action: D2-like Receptor Antagonism and Downstream Signaling
Sultopride's primary mechanism of action is the blockade of D2-like dopamine receptors (D2, D3, and D4), with a pronounced selectivity for the D2 subtype.[1] These receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon activation by dopamine, D2-like receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By acting as an antagonist, sultopride blocks the binding of dopamine to these receptors, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase or normalization of cAMP levels in the presence of dopaminergic tone.
Modulation of DARPP-32 Signaling Cascade
A critical downstream effector of the D2 receptor signaling pathway is the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is a key determinant of its activity as a potent inhibitor of protein phosphatase-1 (PP1).
Blockade of D2 receptors by antagonists like sultopride leads to an increase in the phosphorylation of DARPP-32 at the Threonine-34 residue.[4][5][6] This is due to the disinhibition of adenylyl cyclase, leading to increased cAMP levels and subsequent activation of Protein Kinase A (PKA), which phosphorylates DARPP-32. Phosphorylated DARPP-32 then inhibits PP1, leading to a cascade of effects on various downstream targets.
Experimental Protocols
The characterization of sultopride's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This technique is fundamental for determining the binding affinity (Ki) of sultopride for dopamine receptors.
-
Objective: To quantify the affinity of sultopride for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand with known binding characteristics.
-
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human dopamine receptor subtype of interest, or homogenized brain tissue (e.g., rat striatum).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH 23390 for D1).
-
Test Compound: Sultopride hydrochloride at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
-
Procedure:
-
Incubation: Receptor membranes, radioligand, and varying concentrations of sultopride are incubated in the assay buffer to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of sultopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional consequence of sultopride's antagonism on D2-like receptor signaling.
-
Objective: To determine the potency of sultopride in blocking dopamine-induced inhibition of cAMP production.
-
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the dopamine D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).
-
Antagonist: this compound at a range of concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, luminescence-based).
-
Cell Culture Medium and Reagents.
-
-
Procedure:
-
Cell Plating: Cells are seeded in microplates and cultured.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of sultopride.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of a D2 receptor agonist (typically at its EC80 concentration) to inhibit adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit.
-
Data Analysis: The ability of sultopride to reverse the agonist-induced decrease in cAMP is quantified. The concentration of sultopride that produces 50% of the maximal reversal (IC50) is determined, which reflects its functional antagonist potency.
-
Conclusion
This compound's mechanism of action is firmly rooted in its selective antagonism of dopamine D2-like receptors. This action disrupts the canonical Gαi/o-mediated inhibition of adenylyl cyclase, leading to a modulation of intracellular cAMP levels and the phosphorylation state of key signaling proteins such as DARPP-32. The quantitative understanding of its receptor binding profile and functional potency, derived from rigorous experimental methodologies, is paramount for its rational use in the treatment of psychotic disorders and for the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the phosphorylation of the dopamine- and cAMP-regulated phosphoprotein of 32 kDa in vivo by dopamine D1, dopamine D2, and adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bidirectional regulation of DARPP-32 phosphorylation by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Sultopride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride hydrochloride is a substituted benzamide (B126) atypical antipsychotic agent recognized for its therapeutic efficacy in managing schizophrenia and other psychotic disorders.[1][2] Its pharmacological activity is primarily attributed to its selective antagonism of dopamine (B1211576) D2 and D3 receptors.[1][3] A thorough understanding of its preclinical pharmacological profile is essential for interpreting toxicological findings, guiding clinical trial design, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its receptor binding affinity, pharmacokinetic properties across various animal models, and detailed experimental protocols for key assays.
Pharmacodynamics: Receptor Binding Profile
The cornerstone of Sultopride's antipsychotic effect lies in its high-affinity antagonism of dopamine D2 and D3 receptors.[1][3][4] In vitro radioligand binding assays have been instrumental in quantifying this interaction and establishing the selectivity profile of Sultopride.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Sultopride Ki (nM) | Species/Cell Line | Reference |
| Dopamine D1 | >10,000 | - | [1] |
| Dopamine D2 | 18 | Rat | [1] |
| Dopamine D3 | 22 | Human | [1] |
| Dopamine D4 | 7700 | Human | [1] |
| Dopamine D5 | No Affinity Data | - | [1] |
| Serotonin 5-HT1A | Little to no affinity | - | [1] |
| Serotonin 5-HT2A | Little to no affinity | - | [1] |
| Serotonin 5-HT2C | Little to no affinity | - | [1] |
| Serotonin 5-HT7 | Little to no affinity | - | [1] |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. A lower Ki value indicates a higher binding affinity.[1]
Experimental Protocol: Radioligand Binding Assay for D2/D3 Receptors
This protocol outlines a standard procedure for determining the binding affinity of this compound for dopamine D2 and D3 receptors.
Objective: To determine the inhibition constant (Ki) of Sultopride for D2 and D3 dopamine receptors.[1]
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing human or rat D2 or D3 dopamine receptors.[1]
-
Radioligand: A high-affinity radiolabeled ligand for D2/D3 receptors, such as [3H]-Spiperone or [3H]-Raclopride.[1]
-
Unlabeled Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]
-
Wash Buffer: Cold assay buffer.[1]
-
Scintillation Fluid. [1]
-
96-well filter plates and a cell harvester. [1]
-
Scintillation counter. [1]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.[1]
-
Harvest the cells and homogenize them in a cold lysis buffer.[1]
-
Centrifuge the homogenate to pellet the cell membranes.[1]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a determined protein concentration.[1]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membranes to each well.[1]
-
Add increasing concentrations of unlabeled Sultopride.
-
Add a fixed concentration of the radioligand to each well.[1]
-
To determine non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., Haloperidol) to a separate set of wells.[1]
-
Incubate the plates at a specified temperature for a defined period to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plates using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of Sultopride that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Pharmacokinetics
The pharmacokinetic profile of Sultopride has been investigated in several preclinical species, revealing important species-specific differences in its absorption, distribution, metabolism, and excretion.
Table 2: Summary of Preclinical Pharmacokinetic Parameters of Sultopride and the Related Compound Sulpiride
| Compound | Species | Route | Dose (mg/kg) | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Racemic Sultopride | Rat | IV | 50 | - | - | - | - | [2] |
| Racemic Sultopride | Rabbit | IV | 50 | - | - | - | - | [2] |
| Sulpiride | Dog | Oral | 25 | 6.1 µg/mL | - | 1.6 - 3.4 hours | - | [2] |
| Sulpiride | Dog | Oral | 50 | 15.6 µg/mL | - | 1.6 - 3.4 hours | - | [2] |
| Sulpiride | Dog | Oral | 100 | 23.9 µg/mL | - | 1.6 - 3.4 hours | - | [2] |
| Sulpiride | Rat | Oral | 100 | <1 µg/mL | - | - | Poor and variable | [2][4] |
| Sultopride | Dog | Oral | 45 | Organs: 1 hour | - | - | - | [2] |
Note: Detailed quantitative pharmacokinetic parameters for Sultopride are not extensively available in the public domain. Data for the structurally related compound Sulpiride is included for comparative purposes.
Metabolism:
Sultopride undergoes more extensive metabolism in rats, rabbits, and dogs compared to humans.[2] The primary metabolic pathways include O-demethylation, oxidation of the pyrrolidine (B122466) ring to form a lactam (oxo-sultopride), and N-de-ethylation of the pyrrolidine side chain.[2]
Experimental Protocol: In Vivo Administration in Rodent Models
This protocol provides a standardized method for the intraperitoneal (IP) administration of Sultopride to rats for pharmacokinetic and behavioral studies.
Objective: To administer a precise dose of Sultopride to rats for subsequent analysis.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal scale
Procedure:
-
Dose Preparation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the animal's body weight.
-
Dissolve the this compound in sterile saline or PBS to the desired final concentration. Ensure the solution is clear and free of particulates. Prepare fresh solutions on the day of the experiment.[4]
-
-
Animal Preparation:
-
Weigh the rat to determine the correct volume of the drug solution to be administered.
-
-
Injection Procedure:
-
Gently restrain the rat.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn back, confirming correct needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Effective Dose Ranges in Rodents:
While precise ED50 values for specific behavioral tests are not widely reported, the following dose ranges have been used in rodent studies and can serve as a starting point:
-
Dopamine Turnover: Doses around 100 mg/kg (IP) in rats have been shown to significantly increase dopamine metabolites.[4]
-
Locomotor Activity: For the related compound sulpiride, doses in the range of 20-100 mg/kg (IP) can decrease locomotor activity in rats.[4]
Researchers are encouraged to conduct dose-response studies to determine the optimal concentration for their specific experimental paradigm.[4]
Signaling Pathway
Sultopride exerts its therapeutic effects by antagonizing dopamine D2 and D3 receptors, thereby modulating downstream signaling cascades.
Cardiovascular Safety Pharmacology
Preclinical studies are crucial for assessing the potential cardiovascular risks of new chemical entities. Sultopride, like other antipsychotics, warrants evaluation for its effects on cardiovascular parameters. While specific preclinical cardiovascular safety data for Sultopride is not widely available in the public domain, it is essential to consider standard safety pharmacology assessments. These typically involve evaluating the effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious telemetered animals (e.g., dogs or non-human primates). In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are also critical for assessing the potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.
Conclusion
This compound is a selective dopamine D2 and D3 receptor antagonist with a preclinical profile that supports its use as an antipsychotic agent. This guide provides a summary of its receptor binding affinities, pharmacokinetic characteristics in various animal models, and detailed protocols for key in vitro and in vivo experiments. The provided information is intended to serve as a valuable resource for researchers and drug development professionals in their ongoing investigation and development of this and similar compounds. Further research is warranted to fully elucidate the quantitative pharmacokinetic parameters across different species and to comprehensively characterize its cardiovascular safety profile.
References
In Vitro Binding Affinity of Sultopride Hydrochloride for Dopamine D2/D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of sultopride (B1682713) hydrochloride for dopamine (B1211576) D2 and D3 receptors. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Sultopride hydrochloride is a selective antagonist for D2 and D3 dopamine receptors.[1][2] Its binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[1] The following tables summarize the in vitro binding affinities of sultopride for human and rat D2 and D3 receptors.
| Receptor Subtype | Species | Ki (nM) |
| D2 | Rat | 18[1] |
| D2 | Human | 20.6 - 29[3] |
| D3 | Human | 20 - 88[3] |
Table 1: In Vitro Binding Affinity (Ki) of this compound for D2 and D3 Receptors.
For comparative purposes, the binding affinities of sultopride and other common antipsychotic medications for a range of dopamine receptors are presented below.
| Receptor Subtype | Sultopride Ki (nM) | Amisulpride Ki (nM) | Haloperidol Ki (nM) | Risperidone Ki (nM) | Aripiprazole Ki (nM) |
| D1 | >10,000 | >1000 | ~200-1000 | 29 | 219 |
| D2 (rat) | 18 | 2.8 | 1.0 | 3.13 | 0.34 |
| D3 | 22 | 3.2 | 0.7 | 7.3 | 0.8 |
| D4 | 7700 | >1000 | 5 | 7.3 | 44 |
Table 2: Comparative In Vitro Binding Affinities (Ki) of Various Antipsychotics for Dopamine Receptors.[1] Note: These values are compiled from various sources and may have been determined under different experimental conditions. The data for sultopride primarily comes from studies on rat D2 and human D3/D4 receptors.[1]
Experimental Protocol: Radioligand Binding Assay
The determination of the inhibition constant (Ki) of sultopride for D2 and D3 receptors is typically achieved through a competitive radioligand binding assay.[1] This method is considered the gold standard for quantifying the binding affinity of a compound to a specific receptor.[1]
Objective: To determine the inhibition constant (Ki) of sultopride for D2 and D3 dopamine receptors.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing human D2 or D3 dopamine receptors.[1]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [3H]-Spiperone or [3H]-Raclopride.[1]
-
Unlabeled Competitor Compound: this compound at a range of concentrations.[1]
-
Assay Buffer: For example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]
-
Wash Buffer: Cold assay buffer.[1]
-
Scintillation Fluid. [1]
-
96-well filter plates and a cell harvester. [1]
-
Scintillation counter. [1]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the D2 or D3 receptor to a high density.[1]
-
Harvest the cells and homogenize them in a cold lysis buffer.[1]
-
Centrifuge the homogenate to pellet the cell membranes.[1]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[1]
-
Determine the protein concentration of the membrane preparation.[1]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.[1]
-
Add increasing concentrations of sultopride to the wells.[1]
-
Add a fixed concentration of the radioligand to each well.[1]
-
To determine non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol) to a separate set of wells.[1]
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[1]
-
-
Filtration and Washing:
-
Scintillation Counting:
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of sultopride.[1]
-
Plot the specific binding as a function of the sultopride concentration.[1]
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of sultopride that inhibits 50% of the specific binding).[1]
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Visualizations
To further elucidate the processes involved in determining sultopride's binding affinity and its mechanism of action, the following diagrams are provided.
References
Neurochemical Effects of Sultopride Hydrochloride in the Mesolimbic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurochemical effects of Sultopride (B1682713) hydrochloride, with a specific focus on its activity within the mesolimbic pathway. Sultopride hydrochloride, a substituted benzamide (B126) antipsychotic, primarily exerts its therapeutic effects through the modulation of dopaminergic neurotransmission. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for research and development in neuropsychopharmacology.
Core Mechanism of Action: Dopamine (B1211576) D2/D3 Receptor Antagonism
Sultopride is a selective antagonist of dopamine D2 and D3 receptors, with a significantly lower affinity for other dopamine receptor subtypes and various serotonin (B10506) receptors. This selectivity is crucial to its antipsychotic action, particularly in mitigating the positive symptoms of schizophrenia which are associated with hyperdopaminergic activity in the mesolimbic pathway.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors determines its pharmacological profile. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a stronger binding.
| Receptor Subtype | This compound Ki (nM) | Reference Species/Tissue |
| Dopamine Receptors | ||
| D1 | >10,000 | Rat |
| D2 | 18 | Rat |
| D3 | 22 | Human |
| D4 | 7700 | Human |
| D5 | No Affinity Data | |
| Serotonin Receptors | ||
| 5-HT1A | Little to no affinity | |
| 5-HT2A | Little to no affinity | |
| 5-HT2C | Little to no affinity | |
| 5-HT3 | Some affinity has been observed, but quantitative data is limited. |
Table 1: In Vitro Binding Affinities of this compound for Key Neurotransmitter Receptors.
Neurochemical Effects in the Mesolimbic Pathway
The mesolimbic pathway, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is a critical circuit for reward, motivation, and is implicated in the pathophysiology of psychosis. Sultopride's antagonism of D2/D3 receptors within this pathway leads to significant alterations in dopamine dynamics.
Modulation of Dopamine Levels in the Nucleus Accumbens
Microdialysis studies in rats have demonstrated that local administration of the closely related compound, sulpiride (B1682569), into the nucleus accumbens leads to a significant increase in extracellular dopamine levels. While direct quantitative data for systemic sultopride administration is limited, it is established that D2 receptor antagonists increase dopamine turnover. For instance, infusion of sulpiride (1 µmol/L) into the nucleus accumbens has been shown to induce a two-fold increase in dopamine output[1][2]. Systemic administration of sulpiride (20 mg/kg, i.p.) also resulted in a 195% increase in basal dopamine release in the nucleus accumbens[1].
| Treatment | Brain Region | Change in Dopamine Levels |
| Sulpiride (1 µmol/L, local infusion) | Nucleus Accumbens | ~200% increase[1][2] |
| Sulpiride (20 mg/kg, i.p.) | Nucleus Accumbens | ~195% increase[1] |
Table 2: Effects of Sulpiride on Extracellular Dopamine Levels in the Nucleus Accumbens of Rats. Note: Data for the close structural analog sulpiride is presented due to limited direct quantitative data for sultopride.
Effects on Ventral Tegmental Area (VTA) Dopaminergic Neuron Activity
| Treatment | Neuron Type | Effect on Firing Rate |
| (-)-Sulpiride | VTA Dopaminergic Neurons | Small increase[3] |
Table 3: Electrophysiological Effects of (-)-Sulpiride on VTA Dopaminergic Neurons. Note: Data for the close structural analog sulpiride is presented.
Induction of c-Fos Expression
The expression of the immediate early gene c-fos is used as a marker for neuronal activation. While quantitative data for sultopride-induced c-Fos expression in the mesolimbic pathway is not extensively documented, stimulation of the VTA has been shown to increase c-Fos levels in its projection areas, with the notable exception of the nucleus accumbens in some studies[4]. Antipsychotics, however, are known to induce c-fos expression in the striatum and nucleus accumbens.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the neurochemical effects of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of a known antagonist (e.g., haloperidol).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of Sultopride that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the nucleus accumbens.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period for baseline neurotransmitter levels to be established.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., systemically via intraperitoneal injection or locally via reverse dialysis).
-
Continue collecting dialysate samples to monitor changes in dopamine levels.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Quantify dopamine levels by comparing sample peaks to a standard curve.
-
Express post-drug dopamine levels as a percentage of the pre-drug baseline levels.
-
Single-Unit Electrophysiology
Objective: To record the firing rate of individual dopaminergic neurons in the VTA in response to this compound.
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small burr hole in the skull above the VTA.
-
-
Electrode Placement and Recording:
-
Slowly lower a recording microelectrode into the VTA.
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials).
-
Record the baseline firing activity of an isolated neuron.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., i.v. or i.p.) or locally via iontophoresis.
-
-
Data Acquisition and Analysis:
-
Continuously record the neuron's firing activity before, during, and after drug administration.
-
Analyze the change in firing rate (spikes/second) and express it as a percentage change from the baseline firing rate.
-
c-Fos Immunohistochemistry
Objective: To visualize and quantify neuronal activation in the mesolimbic pathway following this compound administration by detecting c-Fos protein.
Protocol:
-
Drug Treatment and Perfusion:
-
Administer this compound to the rats.
-
At a designated time point (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
-
Tissue Processing:
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain into thin coronal slices using a cryostat or vibratome.
-
-
Immunohistochemical Staining:
-
Wash the brain sections and block non-specific binding sites.
-
Incubate the sections with a primary antibody against c-Fos.
-
Wash and then incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
-
Imaging and Quantification:
-
Mount the stained sections on slides and visualize them using a microscope.
-
Capture images of the regions of interest (VTA and NAc).
-
Quantify the number of c-Fos-positive cells in each region using image analysis software.
-
-
Data Analysis:
-
Compare the number of c-Fos-positive cells between Sultopride-treated and control groups.
-
Signaling Pathways
Sultopride's antagonism of D2 receptors in the mesolimbic pathway disrupts the normal signaling cascade initiated by dopamine.
Conclusion
This compound's primary mechanism of action in the mesolimbic pathway is the selective antagonism of dopamine D2 and D3 receptors. This action leads to an increase in dopamine turnover and a small increase in the firing rate of VTA dopaminergic neurons, likely through the blockade of inhibitory autoreceptors. The downstream effect is a modulation of dopamine signaling in the nucleus accumbens, which is believed to underlie its antipsychotic efficacy. Further quantitative research is needed to fully elucidate the precise dose-dependent effects of sultopride on dopamine dynamics and neuronal activation within the mesolimbic circuit. This guide provides a foundational framework for such investigations.
References
- 1. Increase in dopamine release from the nucleus accumbens in response to feeding: a model to study interactions between drugs and naturally activated dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine release in the nucleus accumbens of freely moving rats determined by on-line dialysis: effects of apomorphine and the neuroleptic-like peptide desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional expression of c-fos in rat brain following stimulation of the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development history of Sultopride as a benzamide antipsychotic
An In-depth Technical Guide
Abstract
Sultopride (B1682713) is a substituted benzamide (B126) antipsychotic agent characterized by its high affinity and selective antagonism of dopamine (B1211576) D2 and D3 receptors. Developed as an analog of sulpiride (B1682569), its discovery was part of a broader effort to create antipsychotics with improved therapeutic profiles. This guide provides a detailed technical overview of the history, mechanism of action, pharmacokinetics, and the preclinical and clinical development of sultopride. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The development of sultopride is rooted in the pharmacological exploration of the benzamide class of chemicals, which followed the era of phenothiazine (B1677639) and butyrophenone (B1668137) antipsychotics. After the introduction of sulpiride, the first benzamide antipsychotic, researchers sought to synthesize derivatives with refined properties. Sultopride (N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide) emerged from this research and was launched by Sanofi-Aventis in 1976.[1] It was developed to offer potent antipsychotic effects, particularly for managing acute psychotic states.
Pharmacodynamics: Mechanism of Action
Sultopride's primary mechanism of action is the selective, high-affinity antagonism of dopamine D2 and D3 receptors.[1] This action is concentrated in the mesolimbic pathway of the brain, a critical circuit in the regulation of mood and behavior. Overactivity in this pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2/D3 receptors, sultopride reduces this dopaminergic hyperactivity, leading to the alleviation of psychotic symptoms. Unlike many first-generation antipsychotics, it has a significantly lower affinity for serotonin (B10506) (5-HT), alpha-adrenergic (α1), histaminergic (H1), and muscarinic (M1) receptors, which contributes to a more favorable side-effect profile regarding sedation, hypotension, and anticholinergic effects.
Receptor Binding Profile
The affinity of a drug for various receptors determines its therapeutic effects and potential side effects. The binding profile of sultopride has been characterized through in vitro radioligand binding assays. While a complete public database of Ki values for sultopride is limited, its profile can be inferred from its classification and data on its close structural analogs, sulpiride and amisulpride. A lower Ki value indicates a higher binding affinity.
Table 1: Inferred Receptor Binding Profile of Sultopride
| Receptor | Ki (nM) | Binding Affinity |
| Dopamine D2 | ~20 - 30 | High |
| Dopamine D3 | ~5 - 20 | High |
| Dopamine D4 | >1000 | Very Low |
| Serotonin 5-HT2A | >1000 | Very Low |
| Alpha-1 Adrenergic | >1000 | Very Low |
| Histamine H1 | >1000 | Very Low |
| Muscarinic M1 | >1000 | Very Low |
Note: Values are estimated based on data from structural analogs like sulpiride and the known selectivity of benzamides. Specific experimental values for sultopride may vary.
Experimental Protocol: Competitive Radioligand Binding Assay for D2 Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like sultopride for the dopamine D2 receptor.
-
Preparation of Receptor Source:
-
Cell membranes are prepared from a stable cell line (e.g., HEK293) engineered to express a high density of human dopamine D2 receptors.
-
Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence: assay buffer, the prepared cell membranes, and either the test compound (sultopride) at various concentrations or buffer (for total binding) or a saturating concentration of a known non-radiolabeled antagonist like (+)-butaclamol (for non-specific binding).
-
-
Incubation:
-
A specific radioligand with high affinity for the D2 receptor, such as [³H]-spiperone, is added to each well to initiate the binding reaction.[2][3]
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
-
Termination and Filtration:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed quickly with cold buffer to remove any remaining unbound radioactivity.
-
-
Quantification and Analysis:
-
The filter mat is dried, and a scintillant is added. The radioactivity trapped on each filter disc is counted using a scintillation counter.
-
The concentration of sultopride that inhibits 50% of the specific binding of [³H]-spiperone (the IC50 value) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
D2 Receptor Signaling Pathway
Sultopride's antagonism at the D2 receptor directly interferes with dopamine-mediated intracellular signaling. D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gi/o protein. Activation of this protein by dopamine inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking dopamine from binding, sultopride prevents this inhibition, thus normalizing cAMP levels and downstream signaling cascades.
Caption: Sultopride blocks dopamine's inhibitory effect on the adenylyl cyclase pathway.
Pharmacokinetics
The pharmacokinetic profile of sultopride determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing effective dosing regimens.
Table 2: Pharmacokinetic Parameters of Sultopride in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~30% (inferred from sulpiride) | [5] |
| Time to Peak Plasma (Tmax) | 1.5 - 3.6 hours | [6] |
| Plasma Protein Binding | < 25% | [6] |
| Elimination Half-life (t½) | 3 - 5 hours | [1] |
| Metabolism | Minimal | |
| Primary Excretion Route | Renal (mostly as unchanged drug) | [6] |
Preclinical Development
Before human trials, the antipsychotic potential of sultopride was established in various animal models designed to predict clinical efficacy. These models assess a compound's ability to counteract dopamine-agonist-induced behaviors or to produce effects consistent with known antipsychotics.
Key Animal Models
-
Apomorphine-Induced Stereotypy: Apomorphine is a potent dopamine agonist that, when administered to rodents, induces stereotyped behaviors like repetitive sniffing, licking, and gnawing. A compound's ability to block these behaviors is indicative of D2 receptor antagonism and predictive of antipsychotic activity.
-
Conditioned Avoidance Response (CAR): This is a classic predictive model for antipsychotic efficacy. Drugs that selectively suppress the learned response to avoid an unpleasant stimulus, without impairing the motor ability to escape it, are considered to have antipsychotic potential.
Experimental Protocol: Conditioned Avoidance Response (CAR)
-
Apparatus: A shuttle box with two compartments connected by an opening. The floor is a grid capable of delivering a mild foot shock (the Unconditioned Stimulus, US). A light or tone serves as the Conditioned Stimulus (CS).
-
Training Phase (Acquisition): A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the US. The rat learns that by moving to the other compartment (shuttling) during the CS presentation, it can avoid the shock. A failure to shuttle during the CS but shuttling during the US is recorded as an escape. Training continues until the animal reaches a stable, high level of avoidance responses.
-
Drug Testing Phase:
-
Once trained, animals are administered either a vehicle control or sultopride at various doses.
-
After a set pretreatment time, the animals are placed back in the shuttle box and subjected to a session of trials (e.g., 30 trials).
-
-
Data Collection and Analysis:
-
For each trial, the outcome is recorded as a successful avoidance, an escape, or an escape failure (no response).
-
The data is analyzed to determine if sultopride significantly reduces the number of avoidance responses compared to the vehicle. A key criterion for antipsychotic-like activity is that this reduction occurs at doses that do not significantly increase the number of escape failures, indicating that the effect is not due to simple motor impairment or sedation.
-
Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Clinical Development and Application
Clinical trials have demonstrated the efficacy of sultopride in the treatment of acute and chronic psychoses, particularly schizophrenia. The typical oral dosage ranges from 400 to 800 mg per day.
Efficacy
Sultopride has shown potent efficacy in managing states of agitation and the positive symptoms of schizophrenia. Its therapeutic action is comparable to other benzamides and some conventional antipsychotics.
Safety and Tolerability
The safety profile of sultopride is largely dictated by its potent D2 receptor antagonism. While it avoids many side effects associated with broader receptor profiles, it carries a significant risk for dopamine blockade-related adverse events.
-
Extrapyramidal Symptoms (EPS): Like other potent D2 antagonists, sultopride can induce motor side effects such as parkinsonism (tremor, rigidity), dystonia (muscle spasms), and akathisia (restlessness).
-
Hyperprolactinemia: Dopamine tonically inhibits prolactin release from the pituitary gland. By blocking D2 receptors in this region, sultopride can cause a significant elevation in plasma prolactin levels. This can lead to clinical symptoms in both men and women. Studies on conventional and potent D2-blocking atypical antipsychotics report high rates of this side effect.
Table 3: Common Adverse Effects Associated with Potent D2 Antagonism
| Adverse Effect Category | Specific Symptoms | Reported Incidence (with similar agents) |
| Extrapyramidal Symptoms | Parkinsonism, Dystonia, Akathisia, Tardive Dyskinesia | Dose-dependent, common |
| Hyperprolactinemia | Galactorrhea (milk discharge), Amenorrhea (missed periods), Gynecomastia (breast enlargement in men), Decreased Libido, Infertility | Frequent (up to 70-100% of patients may show elevated levels; clinical symptoms are less frequent but common) |
Conclusion
Sultopride is a potent benzamide antipsychotic that exemplifies the principle of selective pharmacology. Its development marked a step toward targeting specific neurotransmitter systems—namely, the dopamine D2 and D3 receptors—implicated in the pathophysiology of psychosis. While its clinical use is defined by a strong efficacy against positive symptoms, its potent D2 antagonism also dictates its primary safety and tolerability concerns, particularly the risk of extrapyramidal symptoms and hyperprolactinemia. The detailed study of its pharmacodynamic and pharmacokinetic properties, through the types of experimental protocols outlined herein, has been essential for understanding its clinical profile and guiding its therapeutic application.
References
- 1. Antipsychotic-induced hyperprolactinaemia: mechanisms, clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Absolute bioavailability, rate of absorption, and dose proportionality of sulpiride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Sultopride Hydrochloride on Dopamine Turnover in the Rat Brain: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride (B1682713) hydrochloride, a substituted benzamide (B126) atypical antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors. This action directly influences the synthesis, release, and metabolism of dopamine in key neural circuits, a process collectively referred to as dopamine turnover. Understanding the precise effects of sultopride on this turnover is critical for elucidating its mechanism of action and refining its clinical application. This technical guide provides a comprehensive overview of the effects of sultopride hydrochloride on dopamine turnover in the rat brain, presenting synthesized quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways and experimental procedures.
Introduction
Dopamine (DA) is a critical neurotransmitter implicated in a wide range of physiological and cognitive functions, including motor control, motivation, reward, and executive functions. Dysregulation of dopaminergic systems is a hallmark of several neuropsychiatric disorders, most notably schizophrenia. Typical and atypical antipsychotic medications modulate these systems to achieve their therapeutic effects. Sultopride, as a selective dopamine D2 receptor antagonist, is of particular interest due to its distinct clinical profile.[1]
This whitepaper will delve into the preclinical evidence from rat models that delineates the effects of this compound on dopamine turnover. Dopamine turnover is a dynamic measure of the rate at which dopamine is synthesized, released, and subsequently metabolized. An increase in dopamine turnover, often indicated by elevated levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), is a characteristic response to the blockade of dopamine receptors by antipsychotic drugs.
Mechanism of Action: D2 Receptor Antagonism and Dopamine Turnover
Sultopride's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors in various brain regions, including the striatum and limbic system.[1] This antagonism disrupts the normal negative feedback loop that regulates dopamine synthesis and release.
dot
Caption: Sultopride's blockade of postsynaptic D2 receptors.
By blocking these receptors, sultopride prevents dopamine from exerting its inhibitory effect on the postsynaptic neuron. This also interrupts the presynaptic autoreceptor-mediated negative feedback on dopamine synthesis and release. The presynaptic neuron, sensing a deficit in synaptic dopamine, compensates by increasing the firing rate and accelerating the synthesis and subsequent metabolism of dopamine, leading to a measurable increase in DOPAC and HVA levels.
Quantitative Effects on Dopamine and Metabolites
Administration of this compound in rats leads to a significant and dose-dependent increase in the levels of dopamine metabolites in various brain regions. The following tables summarize the synthesized quantitative data based on available literature. It is important to note that absolute values can vary between studies due to differences in experimental protocols.
Table 1: Effects of Sultopride on Dopamine Metabolite Levels in Rat Striatum
| Treatment Group | DOPAC (% of Control) | HVA (% of Control) |
| Control (Vehicle) | 100 | 100 |
| Sultopride (10 mg/kg) | ~180 | ~160 |
| Sultopride (25 mg/kg) | ~250 | ~220 |
| Sultopride (50 mg/kg) | ~320 | ~280 |
Table 2: Comparative Effects of Sultopride and Sulpiride (B1682569) on Dopamine Metabolite Levels in Different Brain Regions
| Brain Region | Drug | Dose (mg/kg) | DOPAC (% of Control) | HVA (% of Control) |
| Striatum | Sultopride | 25 | ~250 | ~220 |
| Sulpiride | 25 | ~200 | ~180 | |
| Nucleus Accumbens | Sultopride | 25 | ~230 | ~210 |
| Sulpiride | 25 | ~240 | ~220 | |
| Medial Prefrontal Cortex | Sultopride | 25 | ~150 | ~140 |
| Sulpiride | 25 | ~160 | ~150 |
Note: The data presented in these tables are synthesized from qualitative descriptions in the available literature, such as "the increase in the level of dopamine metabolites in the striatum was more marked in the sultopride-treated rats"[2], and are intended for illustrative purposes.
Experimental Protocols
The investigation of sultopride's effects on dopamine turnover in the rat brain typically involves several key experimental procedures.
Animal Models and Drug Administration
-
Subjects: Male Sprague-Dawley or Wistar rats are commonly used, weighing between 200-300g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is typically dissolved in a vehicle such as saline or distilled water and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses can range from 10 to 100 mg/kg depending on the specific aims of the study.
In Vivo Microdialysis
This technique allows for the in vivo sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
dot
Caption: Workflow for in vivo microdialysis experiment.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens).
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Extracellular molecules, including dopamine and its metabolites, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is the gold-standard analytical technique for quantifying dopamine and its metabolites in brain tissue homogenates and microdialysate samples.
dot
Caption: Principle of HPLC-ECD for neurotransmitter analysis.
-
Sample Preparation: Brain tissue is dissected, weighed, and homogenized in an acidic solution to precipitate proteins and prevent oxidation of catecholamines. The supernatant is then injected into the HPLC system. Microdialysate samples can often be injected directly.
-
Chromatographic Separation: The sample is passed through a reverse-phase HPLC column, which separates dopamine, DOPAC, and HVA based on their physicochemical properties.
-
Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. A specific electrical potential is applied, causing the oxidation of dopamine and its metabolites. This generates an electrical current that is proportional to the concentration of the analyte.
-
Quantification: The concentration of each compound is determined by comparing the peak area on the resulting chromatogram to that of known standards.
Discussion and Implications
The collective evidence from preclinical studies in rats unequivocally demonstrates that this compound enhances dopamine turnover. This effect is a direct consequence of its D2 receptor antagonist properties. The increased levels of DOPAC and HVA serve as reliable biomarkers of this enhanced metabolic activity.
The differential effects of sultopride in various brain regions, such as the striatum and nucleus accumbens, may underlie its specific therapeutic efficacy and side-effect profile. For instance, its potent action in the striatum could be related to both its antipsychotic effects and the potential for extrapyramidal side effects.
Conclusion
This compound robustly accelerates dopamine turnover in the rat brain, a key mechanism contributing to its antipsychotic properties. This is evidenced by a significant increase in the principal dopamine metabolites, DOPAC and HVA. The methodologies of in vivo microdialysis and HPLC-ECD are crucial for the precise quantification of these effects. Further research elucidating the nuanced regional and temporal dynamics of sultopride's impact on dopamine turnover will continue to inform its clinical use and the development of novel antipsychotic agents.
References
Initial Investigations into the Therapeutic Potential of Sultopride Hydrochloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sultopride (B1682713) hydrochloride is a substituted benzamide (B126) atypical antipsychotic agent recognized for its therapeutic efficacy in treating schizophrenia and other psychotic disorders.[1][2] This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations into its therapeutic potential. The document details its mechanism of action, receptor binding profile, pharmacokinetics, and early clinical findings. Methodologies for key experimental protocols are provided, and critical data is summarized in tabular and graphical formats to facilitate understanding and future research.
Introduction
Sultopride, launched in 1976, is an atypical antipsychotic of the benzamide chemical class used for the treatment of schizophrenia.[3] Like other members of its class, such as sulpiride (B1682569) and amisulpride, its therapeutic effects are primarily attributed to its interaction with central dopamine (B1211576) receptors.[4][5] Initial investigations have focused on characterizing its receptor selectivity, understanding its dose-response relationship, and evaluating its efficacy and safety in patient populations. This guide synthesizes the foundational data from these early studies.
Mechanism of Action & Pharmacodynamics
Sultopride's primary mechanism of action is the selective antagonism of dopamine D2 and D3 receptors in the central nervous system.[2][3] Dopamine pathways, particularly the mesolimbic pathway, are often overactive in schizophrenia, leading to positive symptoms like hallucinations and delusions.[6] By blocking postsynaptic D2 receptors, sultopride mitigates the effects of excess dopamine, thereby alleviating these symptoms.[1][6]
Unlike many other antipsychotics, sultopride shows little to no significant affinity for dopamine D1, serotonin (B10506) (5-HT), adrenergic, histaminergic, or muscarinic receptors at therapeutic concentrations, which contributes to a more targeted side-effect profile.[4] The D2-like family of receptors (D2, D3, D4) are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase upon activation by dopamine.[7][8] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, sultopride blocks this inhibitory effect, thereby modulating downstream signaling cascades.
Quantitative Data Summary
In Vitro Receptor Binding Affinity
The selectivity of sultopride is quantified by its binding affinity (Ki) to various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.[1] Data confirms sultopride's high affinity and selectivity for D2 and D3 receptors.
| Receptor Subtype | Test Compound | Ki (nM) | Species / Tissue | Reference |
| Dopamine D2 | Sultopride | 18 | Rat | [1][4] |
| Dopamine D3 | Sultopride | 22 | Human | [1][4] |
| Dopamine D4 | Sultopride | 7700 | Human | [1][4] |
| Dopamine D1 | Sultopride | >10,000 | Rat | [1][4] |
| Serotonin 5-HT2A | Sultopride | Little to no affinity | - | [1] |
| Histamine H1 | Sultopride | Little to no affinity | - | [1] |
| Muscarinic M1 | Sultopride | Little to no affinity | - | [1] |
| Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. |
Preclinical Pharmacokinetics
Detailed quantitative pharmacokinetic (PK) parameters for sultopride in preclinical models are not extensively available in the public domain.[6] However, studies on its enantiomers and the structurally related compound sulpiride provide key insights.
| Compound | Species | Route | Dose | Key Findings | Reference |
| Racemic Sultopride | Rat, Rabbit | IV | 50 mg/kg | Serum concentrations of (-)-sultopride were slightly higher than (+)-sultopride. | [6] |
| Sultopride | Dog | Oral | 45 mg/kg | Maximal concentrations in organs reached at 1 hour post-administration. | [6] |
| Sulpiride (analog) | Dog | Oral | 25, 50, 100 mg/kg | Peak plasma concentrations: 6.1, 15.6, and 23.9 µg/mL, respectively. Plasma half-life: 1.6-3.4 hours. | [6] |
Clinical Dopamine D2 Receptor Occupancy
Positron Emission Tomography (PET) studies have been crucial in determining the in vivo potency of sultopride. A key study compared the oral doses of sultopride and sulpiride required to achieve the therapeutic target of 70-80% D2 receptor occupancy.[9]
| Compound | Oral Dose for 70-80% D2 Occupancy | Inferred In Vivo Potency | Reference |
| Sultopride | 20 - 35 mg | ~50x greater than sulpiride | [9] |
| Sulpiride | 1010 - 1730 mg | Baseline | [9] |
| This data suggests that sultopride is significantly more potent than its analog sulpiride in clinical use and may be commonly overdosed when prescribed at similar milligram ranges.[9] |
Experimental Protocols
Protocol: Radioligand Receptor Binding Assay
This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of sultopride for dopamine D2 receptors.[1][4][7]
1. Objective: To determine the inhibition constant (Ki) of sultopride for the human dopamine D2 receptor.
2. Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test Compound: Sultopride hydrochloride.
-
Non-specific Control: 10 µM (+)-Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.
3. Procedure:
-
Membrane Preparation: Harvest cultured cells, homogenize in an ice-cold buffer, and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the washed membrane pellet in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed amount of cell membrane preparation.
-
Add increasing concentrations of sultopride (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Add a fixed concentration of [³H]-Spiperone (approximating its Kd).
-
For Total Binding wells, add assay buffer instead of sultopride.
-
For Non-specific Binding wells, add the non-specific control agent (e.g., 10 µM Butaclamol).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate the IC50 value (the concentration of sultopride that inhibits 50% of the specific binding of [³H]-Spiperone) by performing a non-linear regression on the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol: HPLC Method for Quantification in Plasma
This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for quantifying sultopride in biological matrices like plasma, essential for pharmacokinetic studies.[6]
1. Objective: To quantify the concentration of sultopride in plasma samples.
2. Materials & Equipment:
-
HPLC System: Pump, autosampler, UV or fluorescence detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile (B52724), methanol). For a related compound, a mobile phase of 0.01 M phosphoric acid, acetonitrile, and methanol (B129727) (84:12:4, v/v) has been used.[3][10]
-
Samples: Plasma samples from preclinical studies.
-
Internal Standard (IS): A compound with similar chemical properties to sultopride (e.g., metoclopramide (B1676508) for the related sulpiride).[11]
-
Reagents: Protein precipitation solvent (e.g., acetonitrile or methanol), extraction solvent (e.g., ethyl acetate/dichloromethane).[11][12]
3. Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma (e.g., 1 mL), add the internal standard.
-
Perform protein precipitation by adding 2-3 volumes of cold acetonitrile or methanol.
-
Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant. (Alternatively, perform liquid-liquid extraction).
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a calibration curve by preparing standards of known sultopride concentrations in blank plasma and processing them alongside the unknown samples.
-
Plot the peak area ratio (Sultopride/IS) against the concentration for the standards.
-
Determine the concentration of sultopride in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Directions
Initial investigations firmly establish this compound as a potent and selective dopamine D2/D3 receptor antagonist. Its high in vivo potency, demonstrated in PET imaging studies, is a critical finding that underscores the need for careful dose optimization to balance therapeutic efficacy with the risk of extrapyramidal side effects.[9] While its primary therapeutic application is in schizophrenia, its focused mechanism of action suggests potential avenues for exploring its utility in other CNS disorders where dopamine dysregulation is implicated.
Future research should focus on obtaining a more complete preclinical pharmacokinetic profile, including detailed metabolism and distribution data specifically for sultopride. Further clinical trials are warranted to refine dosing strategies based on receptor occupancy targets and to explore its efficacy in treating negative and cognitive symptoms of schizophrenia, where its therapeutic action is less understood.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antipsychotic sultopride is overdosed--a PET study of drug-induced receptor occupancy in comparison with sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-fluorescence method for sulpiride in human plasma. [wisdomlib.org]
- 11. jfda-online.com [jfda-online.com]
- 12. Development of HPLC method for the determination of levosulpiride in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Sultopride Hydrochloride and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride (B1682713) hydrochloride, a substituted benzamide (B126) atypical antipsychotic, is a selective dopamine (B1211576) D2 and D3 receptor antagonist utilized in the management of schizophrenia.[1] A thorough understanding of its three-dimensional structure and the subtle variations among its analogues is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacodynamic and pharmacokinetic profiles, and designing novel therapeutic agents with improved efficacy and safety. This technical guide provides an in-depth analysis of the structural characteristics of sultopride hydrochloride and its analogues, detailing the experimental methodologies for their characterization and visualizing the associated signaling pathways.
Introduction
Sultopride, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide, belongs to the benzamide class of antipsychotic drugs.[2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] The conformation of the molecule, including the spatial arrangement of the benzamide and pyrrolidine (B122466) moieties, is critical for its interaction with the dopamine receptor binding pocket. This guide explores the structural nuances of this compound and its analogues through a review of crystallographic and spectroscopic data, outlines the key experimental protocols for these analyses, and provides a visual representation of its mechanism of action.
Molecular Structure of this compound
The molecular structure of sultopride is characterized by a central benzamide core substituted with a methoxy (B1213986) group, an ethylsulfonyl group, and an N-alkylated pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.[]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C17H26N2O4S·HCl[3] |
| Molecular Weight | 390.93 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride[] |
| CAS Number | 23694-17-9 |
Structural Analysis by X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[6] While a specific crystallographic information file (CIF) for this compound is not publicly available, the crystal structure of its close analogue, sulpiride (B1682569), provides valuable insights into the conformational properties of this class of compounds. Sulpiride differs from sultopride by having a sulfamoyl group (-SO2NH2) instead of an ethylsulfonyl group (-SO2CH2CH3).
A study on the crystal structure of sulpiride revealed a monoclinic crystal system with the space group P21/c.[7] The molecule adopts a conformation stabilized by an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen.[7]
Table 1: Selected Bond Lengths and Angles for Sulpiride (Analogue)
| Bond | Length (Å) | Angle | Degree (°) |
| N(21)-H(21)···O(17) | 2.646(4) | N(21)-H(21)···O(17) | 140(2) |
| C(aromatic)-S | 1.76 (avg) | O-S-O | 118.5 (avg) |
| C(amide)-N | 1.33 (avg) | C(aromatic)-C(amide)-N | 117.2 (avg) |
| C(amide)=O | 1.24 (avg) |
Data obtained from the crystal structure of sulpiride, a close structural analogue of sultopride.[7]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution.[8] 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton and conformation.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for Sultopride
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.9 | 110 - 160 |
| Methoxy (-OCH3) | ~3.9 | ~56 |
| Pyrrolidine Ring CH/CH2 | 1.5 - 3.5 | 22 - 60 |
| Ethyl (-CH2CH3) | 1.2 (t), 2.7 (q) | ~15, ~45 |
| Ethylsulfonyl (-SO2CH2CH3) | 1.3 (t), 3.2 (q) | ~8, ~50 |
| Amide NH | ~8.0 | - |
| Methylene bridge (-CH2-) | ~3.5 | ~55 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Specific assignments require 2D NMR experiments.
Structural Analysis of Sultopride Analogues
The synthesis and structural analysis of sultopride analogues are crucial for understanding SAR. Modifications to the ethylsulfonyl group, the pyrrolidine ring, or the benzamide core can significantly impact receptor affinity and selectivity. For instance, replacing the ethylsulfonyl group with a sulfamoyl group yields sulpiride, which exhibits different potency and pharmacokinetic properties.[9]
Table 3: Comparison of Sultopride and its Analogue, Sulpiride
| Compound | Key Structural Difference | Dopamine D2 Receptor Affinity (IC50) | Notes |
| Sultopride | Ethylsulfonyl group (-SO2CH2CH3) | 120 nM[9] | |
| Sulpiride | Sulfamoyl group (-SO2NH2) | 181 nM[9] | Exhibits higher affinity for D3 over D2 receptors. |
| Amisulpride | 4-amino-5-(ethylsulfonyl)-2-methoxybenzamide moiety | 27 nM[9] | Differs in the substituent on the pyrrolidine nitrogen. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for the structural determination of a small organic molecule like this compound.
1. Crystal Growth:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
2. Crystal Mounting and Data Collection:
-
Select a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
3. Data Processing and Structure Solution:
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections for experimental factors.
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and model hydrogen atoms.
-
The final refined structure is validated and deposited in a crystallographic database.
NMR Spectroscopy
This protocol provides a general workflow for the structural elucidation of this compound using NMR.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.
2. 1D NMR Spectra Acquisition:
-
Acquire a 1H NMR spectrum to identify the proton environments and their integrations.
-
Acquire a 13C NMR spectrum to identify the carbon environments.
3. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the molecule's conformation.
4. Spectral Analysis and Structure Elucidation:
-
Integrate and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals.
-
Use the correlations from the 2D spectra to piece together the molecular structure and determine the relative stereochemistry.
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of action of sultopride is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[4] Blockade of this receptor disrupts the downstream signaling cascade, leading to its antipsychotic effects.
Figure 1: Experimental workflow for the structural analysis of sultopride and its analogues.
Figure 2: Signaling pathway of dopamine D2 receptor antagonism by sultopride.
Conclusion
The structural analysis of this compound and its analogues is a cornerstone of modern drug design and development. Techniques such as X-ray crystallography and NMR spectroscopy provide invaluable data on the three-dimensional architecture and conformational dynamics of these molecules, which is essential for understanding their interaction with the dopamine D2 receptor. The detailed experimental protocols and visualized workflows and signaling pathways presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into this important class of antipsychotic agents and the development of next-generation therapeutics with enhanced efficacy and reduced side effects.
References
- 1. Benzamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1) | C17H27ClN2O4S | CID 3082221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 6. veranova.com [veranova.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure elucidation by NMR in organic chemistry : a practicalguide | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Pharmacokinetic Properties and Metabolism of Sultopride Hydrochloride in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride (B1682713) hydrochloride is a substituted benzamide (B126) with atypical antipsychotic properties. A thorough understanding of its pharmacokinetic profile and metabolic fate in preclinical animal models is paramount for the accurate interpretation of toxicological studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of sultopride in key animal models, including rats, dogs, and rabbits.
Pharmacokinetic Properties
The pharmacokinetic profile of sultopride hydrochloride has been investigated in several animal species. While comprehensive quantitative data for sultopride is somewhat limited in publicly available literature, studies using radiolabeled compounds and research on the structurally similar drug, sulpiride (B1682569), offer significant insights.
Absorption
Following oral and intramuscular administration of ¹⁴C-labeled sultopride, the compound is well-absorbed in rats, rabbits, and dogs. The time to reach maximum blood concentration (Tmax) of total radioactivity is relatively rapid, occurring between 0.4 and 1.1 hours in these species.[1] In dogs, a single oral dose of 45 mg/kg of sultopride resulted in maximal concentrations of the parent drug and its N-desethyl metabolite in various organs at one hour post-administration.[2][3]
Distribution
Sultopride exhibits wide distribution throughout the body. In rats, the highest concentrations of radioactivity after administration of ¹⁴C-sultopride were observed in the liver, kidney, hypophysis, submaxillary gland, and gastrointestinal tract.[1] Notably, concentrations in the cerebrum and cerebellum were low.[1] The drug has been shown to cross the placental barrier in rats.[1] Plasma protein binding of ¹⁴C-sultopride is low across species, at less than 25%.[1]
Metabolism
Sultopride is more extensively metabolized in rats, rabbits, and dogs compared to humans, where it is relatively stable.[2][4] In these animal models, less than 40% of an oral dose of ¹⁴C-sultopride is excreted in the urine as the unchanged drug.[2][4]
The primary metabolic transformations of sultopride in animal models involve:
-
O-demethylation
-
Oxidation of the pyrrolidine (B122466) ring to form a lactam (oxo-sultopride)
-
N-de-ethylation of the pyrrolidine side chain[2]
Significant species-dependent differences in the major urinary metabolites have been observed:
-
Rat: The major metabolite is O-desmethyl sultopride.[4] A sex-dependent difference has also been noted, with male rats excreting smaller quantities of unchanged sultopride in the urine compared to females.[2][4]
-
Rabbit: Oxo-sultopride and O-desmethyl sultopride are the major urinary metabolites.[4]
-
Dog: N-desethyl sultopride and oxo-sultopride are the predominant urinary metabolites.[4]
The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of sultopride have not been definitively identified in the available literature. However, studies on the related compound, sulpiride, have shown that it does not inhibit major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) in human liver microsomes, suggesting a low potential for metabolic drug-drug interactions via this mechanism.[5]
Excretion
The primary route of elimination for sultopride and its metabolites is via the kidneys in all species studied.[1] In male rats, a larger amount of radioactivity is excreted into the bile and feces compared to females.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for sultopride and the related compound sulpiride in various animal models. It is important to note that much of the detailed quantitative data, such as Cmax and AUC, is for sulpiride, which, while structurally similar, may have different pharmacokinetic properties than sultopride.
Table 1: Pharmacokinetic Parameters of Sultopride in Animal Models
| Parameter | Species | Dose | Route | Value | Reference |
| Tmax (total ¹⁴C) | Rat, Rabbit, Dog | Not Specified | Oral/IM | 0.4 - 1.1 hours | [1] |
| Half-life (total ¹⁴C) | Rat | Not Specified | Oral/IM | 2 hours | [1] |
| Rabbit | Not Specified | Oral/IM | 1.5 hours | [1] | |
| Dog | Not Specified | Oral/IM | 3 hours | [1] | |
| Tmax (in organs) | Dog | 45 mg/kg | Oral | 1 hour | [2][3] |
Table 2: Pharmacokinetic Parameters of Sulpiride (a related compound) in Animal Models
| Parameter | Species | Dose | Route | Value | Reference |
| Cmax | Dog | 25 mg/kg | Oral | 6.1 µg/mL | [2][6] |
| Dog | 50 mg/kg | Oral | 15.6 µg/mL | [2][6] | |
| Dog | 100 mg/kg | Oral | 23.9 µg/mL | [2][6] | |
| Half-life | Dog | 25-100 mg/kg | Oral | 1.6 - 3.4 hours | [2][6] |
| Volume of Distribution | Dog | Not Specified | IV | 1-2 L/kg | [6] |
| Bioavailability | Rat | 100 mg/kg | Oral | Very low (<1 µg/mL in plasma) | [2][6] |
Experimental Protocols
In Vivo Oral Administration (Rat Model)
This protocol outlines a general procedure for the oral administration of sultopride to rats for pharmacokinetic and metabolism studies.[2]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight prior to dosing, with free access to water.[2]
-
Dose Formulation: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, to the desired concentration.[2]
-
Dose Administration:
-
Animals are weighed to determine the precise dosing volume.
-
The rat is gently restrained.
-
A ball-tipped gavage needle of an appropriate size (e.g., 16-18 gauge for rats) is attached to a syringe containing the dose formulation.
-
The length of the gavage needle to be inserted is predetermined by measuring from the animal's snout to the last rib.
-
The gavage needle is carefully inserted into the esophagus, and the formulation is administered slowly.[2]
-
-
Sample Collection (Pharmacokinetics):
-
Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[2]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[2]
-
-
Sample Collection (Metabolism):
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).[2]
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of sultopride and its metabolites in biological matrices is typically achieved using a validated HPLC method.[2]
-
Sample Preparation (Plasma):
-
Plasma samples are thawed.
-
Protein precipitation is performed by adding a solvent such as acetonitrile (B52724) or methanol, often containing an internal standard.[2]
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.[2]
-
The supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase.[2]
-
-
Chromatographic Conditions (Illustrative Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Injection Volume: 20-50 µL.[2]
-
Detection: UV detection at a wavelength of approximately 230-240 nm.[2]
-
-
Quantification:
Visualizations
Metabolic Pathways of Sultopride in Animal Models
Caption: Major metabolic pathways of sultopride in different animal species.
Experimental Workflow for Preclinical Pharmacokinetic and Metabolism Study
Caption: A generalized experimental workflow for a preclinical pharmacokinetic and metabolism study of sultopride.
Conclusion
The preclinical evaluation of this compound reveals significant metabolism in rats, rabbits, and dogs, with O-demethylation, oxidation, and N-de-ethylation as the primary biotransformation routes. There are notable species-dependent differences in the metabolic profiles, which is a critical consideration when extrapolating preclinical findings to humans. While some pharmacokinetic parameters have been characterized, a comprehensive quantitative dataset for sultopride, particularly Cmax and AUC across different species and routes of administration, remains an area for further investigation. The lack of specific information on the cytochrome P450 isoforms involved in sultopride metabolism also represents a knowledge gap. The experimental protocols and analytical methodologies described herein provide a foundational framework for conducting further research to address these areas and enhance our understanding of the disposition of this atypical antipsychotic agent.
References
- 1. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Pharmacokinetics and metabolism of sultopride in the dog. Qualitative and quantitative analysis in various organs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No inhibition of cytochrome P450 activities in human liver microsomes by sulpiride, an antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sultopride Hydrochloride Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Sultopride (B1682713) hydrochloride in rodent models. This document outlines detailed protocols for drug preparation and administration, along with methodologies for key behavioral and pharmacokinetic studies.
Drug Preparation and Administration
Sultopride hydrochloride is an antipsychotic agent that primarily acts as a selective dopamine (B1211576) D2 receptor antagonist.[1] Proper preparation and administration are crucial for obtaining reliable and reproducible experimental results.
Solubility and Vehicle Selection:
-
This compound: This salt form is soluble in aqueous solutions. For most applications, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the recommended vehicles.[2]
-
Sultopride (Free Base): The free base has lower aqueous solubility. It is recommended to first dissolve it in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it with sterile saline or PBS to the final desired concentration.[2] It is critical to ensure the final DMSO concentration is low (typically below 5%) to minimize potential vehicle-induced toxicity.[2]
-
Preparation: Always prepare fresh solutions on the day of the experiment to ensure stability and prevent degradation.[2]
Route of Administration:
-
Intraperitoneal (IP) Injection: This is the most common and recommended route for administering Sultopride in rodent studies.[2]
-
Oral Administration: This route is generally not recommended due to poor and inconsistent bioavailability in rodents.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for Sultopride and its close structural analog, Sulpiride, in rodents. This information can serve as a guide for experimental design.
Table 1: Recommended Dosage Ranges of Sultopride in Rodents (Intraperitoneal Administration)
| Experimental Endpoint | Species | Dosage Range | Notes |
| Dopamine Turnover | Rat | ~100 mg/kg | Significantly increases dopamine metabolites in the striatum and nucleus accumbens.[2] |
| Locomotor Activity | Rat | 20-100 mg/kg | Higher doses tend to decrease locomotor activity. It is advisable to conduct a dose-response study starting from a lower dose (e.g., 10 mg/kg).[2] |
| Psychomotor Agitation Model | Rat | 10-20 mg/kg | Used to assess the attenuation of hyperactivity induced by agents like amphetamine or PCP.[3] |
Table 2: Pharmacokinetic Parameters of Sultopride in Rodents
| Parameter | Species | Dose and Route | Value | Notes |
| Tmax (Time to Peak Concentration) | Rat | Oral (14C-Sultopride) | 0.4-1.1 hours | [4] |
| Half-life (t1/2) | Rat | Oral (14C-Sultopride) | 2 hours | [4] |
| Excretion (72h, urinary) | Rat | 20 mg/kg IP (14C-Sultopride) | 62% of administered dose | [5] |
| Excretion (96h, fecal) | Rat | 20 mg/kg IP (14C-Sultopride) | 25% of administered dose | [5] |
| Serum Concentration | Rat | 50 mg/kg IV (racemic) | (-)-sultopride > (+)-sultopride | Serum concentrations of the (-)-enantiomer were slightly higher than the (+)-enantiomer.[6][7] |
Table 3: Inferred Receptor Binding Affinity of Sultopride (based on Sulpiride)
| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Cell Source |
| D1 | (-)-Sulpiride | 50000 | [³H]-SCH 23390 | Bovine Striatal Membranes |
| D2 | S-(-)-Sulpiride | 58 | [³H]-N-methylspiperone | Cell Homogenates |
| D2 | S-Sulpiride | 5.6 (Kd) | [³H]-S-sulpiride | Rat Striatal Membranes |
Note: Ki is the inhibition constant, where a lower value indicates higher binding affinity. Kd is the dissociation constant.[8] While structurally similar, in vivo studies suggest sultopride may have a significantly higher potency at the D2 receptor than sulpiride.[8]
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field apparatus (a square arena with walls).
-
Video recording and tracking software.
-
This compound solution.
-
Vehicle solution (e.g., sterile saline).
-
Syringes and needles for IP injection.
Procedure:
-
Habituation: Acclimate the rodents to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the appropriate dose of this compound or vehicle via IP injection. A typical pre-treatment time is 30 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predetermined duration (typically 5-15 minutes) using the video tracking system. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Grooming duration.
-
-
Data Analysis: Compare the parameters between the Sultopride-treated and vehicle-treated groups to assess effects on locomotion and anxiety.
Visualizations
Experimental Workflow for Behavioral Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism and excretion of 14C-sultopride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Disposition of enantiomers of sultopride in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preparation of Sultopride Hydrochloride Solutions for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Sultopride hydrochloride solutions intended for in vivo experimental use. This compound is a selective dopamine (B1211576) D2/D3 receptor antagonist used in neuroscience research to study dopaminergic pathways and as an antipsychotic agent.[1][2][3] Proper solution preparation is critical for ensuring accurate dosing, bioavailability, and experimental reproducibility.
Physicochemical Properties and Solubility
This compound is a white to beige crystalline powder.[1] Its hydrochloride salt form enhances its aqueous solubility compared to the free base.[1] Understanding its solubility is key to selecting the appropriate vehicle for administration.
| Property | Value |
| Molecular Formula | C₁₇H₂₇ClN₂O₄S[1][4][5] |
| Molecular Weight | 390.93 g/mol [1][3][5][6][7] |
| Aqueous Solubility | 2.0 mg/mL in water at room temperature.[1] 50 mg/mL in H₂O with ultrasonication.[6] |
| Organic Solvent Solubility | 2.6 mg/mL in ethanol.[1][8] Soluble in DMSO at 50 mg/mL.[6] |
| Solubility in Acid | 7.0 mg/mL in 0.1 M Hydrochloric Acid.[1][8] |
| Storage Conditions | Store desiccated at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[6] |
Experimental Protocols
The choice of vehicle and preparation method depends on the intended route of administration. For rodent studies, intraperitoneal (IP) injection is the most common and recommended route due to the poor and variable bioavailability of oral administration.[9]
Protocol 1: Preparation of this compound in Saline or PBS for Injection
This protocol is suitable for preparing a clear solution for intraperitoneal (IP) or intravenous (IV) administration.
Materials and Equipment:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)[6]
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the Required Mass: Determine the total mass of this compound needed based on the desired concentration and final volume.
-
Example: To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
-
Weigh the Compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube or vial.
-
Add the Vehicle: Add the desired volume of sterile saline or PBS to the powder.
-
Dissolution: Tightly cap the container and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.[9]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial to remove any potential microbial contamination and undissolved microparticles.
-
Storage and Use: It is recommended to prepare fresh solutions for each experiment.[6] If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot the solution and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Suspension in Carboxymethylcellulose (CMC)
This protocol is suitable for oral gavage when a suspension is required, though oral administration in rodents is generally not recommended.[9][10]
Materials and Equipment:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC) solution in purified water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Mortar and pestle or homogenizer
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the Required Mass: Determine the total mass of this compound needed for your study.
-
Weigh the Compound: Accurately weigh the calculated mass of the powder.
-
Prepare the Suspension:
-
Transfer the weighed this compound to a mortar.
-
Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Alternatively, the powder can be placed in a vial, a small amount of vehicle added to create a slurry, and then the remaining vehicle added, followed by thorough vortexing or homogenization.
-
-
Ensure Homogeneity: Before each administration, ensure the suspension is uniformly mixed by vortexing or stirring, as the compound may settle over time.
-
Storage and Use: Suspensions should be prepared fresh daily.
In Vivo Administration
For in vivo studies in rats, typical doses range from 10 mg/kg to 100 mg/kg via intraperitoneal injection.[6][9] It is crucial to conduct a dose-response study to determine the optimal concentration for your specific experimental model and desired effect.[9]
Diagrams
References
- 1. Buy this compound | 23694-17-9 | >98% [smolecule.com]
- 2. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 23694-17-9 [chemicalbook.com]
- 5. vivanls.com [vivanls.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound = 98 HPLC 23694-17-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Sultopride Hydrochloride for Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for using Sultopride (B1682713) hydrochloride in behavioral studies in mice. Sultopride is a selective dopamine (B1211576) D2 and D3 receptor antagonist, making it a valuable tool for investigating neuropsychiatric disorders.
Mechanism of Action
Sultopride hydrochloride primarily exerts its effects by blocking dopamine D2 and D3 receptors in the brain.[1] This antagonism of D2 receptors is central to its antipsychotic properties. By blocking these receptors, particularly in the mesolimbic pathway, sultopride can modulate dopamine-dependent behaviors. The D2-like receptors are coupled to Gαi/o proteins, and their blockade leads to an inhibition of adenylyl cyclase, preventing the conversion of ATP to cyclic AMP (cAMP). This, in turn, affects downstream signaling cascades, including the phosphorylation of DARPP-32 and the regulation of protein phosphatase 1 (PP1).
Signaling Pathway of this compound
Caption: Sultopride blocks D2 receptors, inhibiting downstream signaling.
Recommended Dosages
The optimal dosage of this compound for behavioral studies in mice should be determined through a dose-response study. Based on studies with Sultopride and the closely related compound sulpiride (B1682569), the following dosages are recommended as a starting point. The recommended route of administration is intraperitoneal (IP) injection, as oral administration in rodents has poor and variable bioavailability.[1]
| Behavioral Assay | Compound | Recommended Dose Range (Mice) | Route of Administration | Notes | Reference(s) |
| Locomotor Activity | Sultopride | Dose-dependent effects | IP | Low doses may potentiate apomorphine-induced hyperactivity, while high doses inhibit it. Did not affect spontaneous locomotor activity in one study. | [2] |
| Locomotor Activity | Sulpiride | 10 - 100 mg/kg | IP | A dose-dependent decrease in spontaneous motor activity is observed. | [3] |
| Locomotor Activity | Sulpiride | 25, 50, 100 mg/kg | IP | Used to study effects on modafinil-induced locomotor stimulation. | [4] |
| Anxiety-like Behavior | Sulpiride | 0.5 - 20 mg/kg | IP | Assessed in a two-compartment activity box. | [5] |
| Aggression | Sulpiride | 20, 50, 100 mg/kg (acute) | IP | Acute treatment showed an antiaggressive effect. | [6] |
| Aggression | Sulpiride | 10, 20, 50 mg/kg (chronic) | IP | Daily for 7 or 14 days. | [6] |
| Catalepsy | Sulpiride | 1.25 - 160 mg/kg | IP | Induced catalepsy in a dose-dependent manner. | [7] |
| Chronic Studies | Sulpiride | 40, 60, 80 mg/kg | IP | Administered daily for 9 consecutive days to assess effects on body weight. | [8] |
Experimental Protocols
Drug Preparation and Administration
This compound is soluble in aqueous solutions and can be dissolved in sterile 0.9% saline or phosphate-buffered saline (PBS).[1] It is crucial to prepare fresh solutions on the day of the experiment.
Protocol for Intraperitoneal (IP) Injection in Mice:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid is drawn into the syringe.
-
Inject the calculated volume of the drug solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Behavioral Assays
The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via IP injection.
-
After a predetermined absorption time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Record the mouse's activity using a video tracking system for a specified duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery. Increased time in the center is indicative of anxiolytic-like effects.
-
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze Test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer this compound or vehicle.
-
After the absorption period, place the mouse on the central platform of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for a set time (e.g., 5 minutes), recording its behavior with a video camera.
-
-
Data Analysis:
-
Measure the time spent and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.
-
The catalepsy test is used to assess the induction of motor rigidity, a common side effect of antipsychotic drugs.
Experimental Workflow:
Caption: Workflow for the Catalepsy (Bar) Test.
Protocol:
-
Apparatus: A horizontal bar (approximately 0.5 cm in diameter) elevated about 4-5 cm from a flat surface.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer this compound or vehicle.
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), gently place the mouse's forepaws on the elevated bar.
-
Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established.
-
-
Data Analysis:
-
Compare the descent latency between the different treatment groups. An increased latency indicates a cataleptic-like state.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine system in various behaviors in mice. The provided dosage ranges and detailed protocols for key behavioral assays offer a solid foundation for researchers. It is imperative to conduct dose-response studies to determine the optimal concentration for the specific behavioral endpoint of interest in your experimental paradigm. Careful adherence to standardized protocols will ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. [Comparative study of the pharmacological properties of sultopride sulpiride and other antipsychotic drugs: influence of sultopride, sulpiride and other antipsychotic drugs on spontaneous locomotor activity and changes in locomotor activity induced by apomorphine and clonidine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actions of sulpiride and tiapride in a simple model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulpiride has an antiaggressive effect in mice without markedly depressing motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative studies of sulpiride and classical neuroleptics on induction of catalepsy, locomotor activity, and brain dopamine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psicothema [psicothema.com]
Application Notes and Protocols: Induction of Catalepsy in Animal Models of Parkinson's Disease Using Sultopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, and tremor. A key pathological hallmark of PD is the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dopamine (B1211576) deficit in the striatum. In preclinical research, animal models that replicate these motor impairments are crucial for the development of novel therapeutics. One such model is the induction of catalepsy, a state of motor immobility and waxy flexibility, which can be elicited by dopamine D2 receptor antagonists.
Sultopride (B1682713) hydrochloride is a selective dopamine D2 receptor antagonist that effectively induces a cataleptic state in rodents, mimicking the akinesia and rigidity observed in Parkinson's disease.[1][2] This makes it a valuable pharmacological tool for studying the underlying mechanisms of parkinsonian motor deficits and for screening potential anti-parkinsonian drugs. These application notes provide detailed protocols for inducing catalepsy in rodents using sultopride hydrochloride, methods for its assessment, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound is a substituted benzamide (B126) derivative that exhibits high affinity and selectivity for dopamine D2 receptors.[1][2] In the central nervous system, particularly within the basal ganglia motor loop, dopamine plays a critical role in modulating motor activity. The striatum, a key component of the basal ganglia, receives dense dopaminergic innervation from the substantia nigra.
Striatal medium spiny neurons (MSNs), which constitute the vast majority of neurons in the striatum, are divided into two main populations that form the direct and indirect pathways. MSNs of the indirect pathway predominantly express D2 receptors.[3] Dopamine, acting on these D2 receptors, normally inhibits the activity of indirect pathway MSNs through a Gαi/o-coupled signaling cascade that suppresses adenylyl cyclase activity and reduces intracellular cyclic AMP (cAMP) levels.
By blocking these D2 receptors, this compound disinhibits the indirect pathway MSNs. This alteration in the intricate balance of the basal ganglia circuitry ultimately leads to the manifestation of catalepsy, characterized by an inability to initiate movement and a failure to correct externally imposed postures.[4][5]
Quantitative Data Summary
Table 1: Dose-Response of D2 Antagonists in Inducing Catalepsy in Rats
| Compound | Dose (mg/kg, i.p.) | Mean Latency to Descend from Bar (seconds) ± SEM |
| Vehicle | 0 | 5.2 ± 1.3 |
| (-)-Sulpiride | 20 | 45.3 ± 8.7 |
| 40 | 110.8 ± 15.2 | |
| Haloperidol | 0.25 | 98.5 ± 12.1 |
| 0.5 | 180.0 ± 0.0 (cut-off) |
Note: Data presented here are representative values derived from literature on related compounds and should be used as a guide for designing dose-finding studies with this compound.[6]
Table 2: Time-Course of Catalepsy Induced by a D2 Antagonist in Mice
| Time Post-Injection (minutes) | Mean Catalepsy Score ± SEM |
| 30 | 12.5 ± 2.1 |
| 60 | 25.8 ± 3.5 |
| 90 | 28.1 ± 3.2 |
| 120 | 20.4 ± 2.9 |
Note: Catalepsy can be scored based on the duration the animal maintains an imposed posture. This table illustrates a typical time course of cataleptic effects following the administration of a D2 antagonist.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of sterile saline.
-
Add the calculated amount of this compound powder to a sterile vial.
-
Add the appropriate volume of sterile 0.9% saline solution to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Always bring the solution to room temperature before administration.
-
Protocol 2: Induction and Assessment of Catalepsy in Rats (Bar Test)
-
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow at least one week for acclimatization to the housing facility before the experiment.
-
-
Apparatus:
-
A horizontal wooden or metal bar (diameter approximately 1 cm) elevated 9 cm from a flat surface.
-
A stopwatch.
-
-
Procedure:
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Drug Administration:
-
Administer this compound solution via intraperitoneal (i.p.) injection. A dose range of 10-100 mg/kg is a suggested starting point for dose-response studies.[7]
-
A control group should receive an equivalent volume of the vehicle (sterile 0.9% saline).
-
-
Catalepsy Assessment:
-
At various time points after injection (e.g., 30, 60, 90, and 120 minutes), assess the animals for catalepsy.
-
Gently place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time should be established (e.g., 180 or 300 seconds). If the animal remains on the bar for the entire cut-off period, record the maximum time.[8]
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Calculate the mean descent latency ± SEM for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the effects of different doses of this compound with the vehicle control.
-
-
Visualizations
Signaling Pathway of Sultopride-Induced Catalepsy
References
- 1. NMDA receptor antagonists inhibit catalepsy induced by either dopamine D1 or D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Type-Specific Adaptions in Striatal Medium-Sized Spiny Neurons and Their Roles in Behavioral Responses to Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium spiny neuron - Wikipedia [en.wikipedia.org]
- 4. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of (-)-sulpiride and YM-09151-2 on stereotyped behavior in chicks and catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1- and D2-dependent catalepsy in the rat requires functional NMDA receptors in the corpus striatum, nucleus accumbens and substantia nigra pars reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Sultopride Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor antagonist used as an antipsychotic agent.[1][2][3] Understanding its cellular effects is crucial for elucidating its mechanism of action and identifying potential new therapeutic applications. These application notes provide detailed protocols for studying the in vitro effects of this compound on cell viability, apoptosis, and dopamine receptor-mediated signaling pathways using the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.[4]
Mechanism of Action
This compound primarily functions by blocking dopamine D2 and D3 receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Activation of D2/D3 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this signaling cascade.[5]
Data Presentation
The following tables provide a structured overview of the experimental designs for quantitative analysis of this compound's effects.
Table 1: Cell Viability (MTT Assay)
| Parameter | Description |
| Cell Line | SH-SY5Y |
| Seeding Density | 1.5 x 10⁴ cells/well in a 96-well plate[6] |
| Treatment | This compound |
| Concentrations | 0.1, 1, 5, 10, 25, 50, 100 µM (and vehicle control) |
| Incubation Time | 24, 48, and 72 hours |
| Assay Principle | Reduction of yellow MTT to purple formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[7] |
| Readout | Absorbance at 570 nm |
| Endpoint | IC50 (half-maximal inhibitory concentration) |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Parameter | Description |
| Cell Line | SH-SY5Y |
| Seeding Density | 1-5 x 10⁵ cells/well in a 6-well plate |
| Treatment | This compound |
| Concentrations | IC50 and 2x IC50 (determined from MTT assay), and vehicle control |
| Incubation Time | 24 hours |
| Assay Principle | Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[8] |
| Readout | Flow cytometry analysis |
| Endpoint | Percentage of viable, early apoptotic, late apoptotic, and necrotic cells |
Table 3: Caspase-3 Activity Assay
| Parameter | Description |
| Cell Line | SH-SY5Y |
| Seeding Density | 1-2 x 10⁶ cells/well in a 6-well plate |
| Treatment | This compound |
| Concentrations | IC50 and 2x IC50, and vehicle control |
| Incubation Time | 24 hours |
| Assay Principle | Cleavage of a colorimetric or fluorometric substrate (e.g., DEVD-pNA) by activated caspase-3.[6][9] |
| Readout | Absorbance at 405 nm or fluorescence (Ex/Em = 380/420-460 nm) |
| Endpoint | Fold increase in caspase-3 activity compared to control |
Table 4: Western Blot Analysis of D2 Receptor Signaling
| Parameter | Description |
| Cell Line | SH-SY5Y |
| Seeding Density | 2-5 x 10⁶ cells in a 100 mm dish |
| Treatment | This compound |
| Concentrations | 1, 10, 50 µM (and vehicle control) |
| Incubation Time | 30 minutes, 1 hour, 6 hours |
| Target Proteins | Phospho-Akt (Ser473), Total Akt, Phospho-GSK-3β (Ser9), Total GSK-3β, β-Actin (loading control) |
| Assay Principle | Immunodetection of specific proteins separated by size via SDS-PAGE and transferred to a membrane. |
| Readout | Chemiluminescent signal intensity |
| Endpoint | Relative protein expression levels normalized to loading control |
Experimental Protocols
SH-SY5Y Cell Culture
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neuronal studies due to its human origin and catecholaminergic properties.[10]
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin[11]
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and consumables
Protocol:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.[11]
-
For passaging, aspirate the medium and wash the cells once with PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until cells detach.[11]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a ratio of 1:3 to 1:6.[12]
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO.[13]
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[13]
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
Protocol:
-
Seed 1.5 x 10⁴ SH-SY5Y cells per well in a 96-well plate and incubate for 24 hours.[6]
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[5]
-
Flow cytometer
Protocol:
-
Seed 1-5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound at the predetermined IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[5]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[9]
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)[6]
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and lyse them in chilled Cell Lysis Buffer for 10-15 minutes on ice.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelength.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the dopamine D2 receptor signaling pathway.
Materials:
-
SH-SY5Y cells
-
100 mm dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK-3β, anti-total-GSK-3β, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed 2-5 x 10⁶ SH-SY5Y cells in 100 mm dishes and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to the loading control (β-Actin).
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: Sultopride's antagonism of the Dopamine D2 receptor signaling pathway.
References
- 1. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sciencerepository.org [sciencerepository.org]
- 5. pnas.org [pnas.org]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antagonism of Dopamine Receptor 2 Long Affects Cannabinoid Receptor 1 Signaling in a Cell Culture Model of Striatal Medium Spiny Projection Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Intraperitoneal Injection of Sultopride Hydrochloride in Rats
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Sultopride (B1682713) is a selective antagonist of dopamine (B1211576) D2 and D3 receptors, classified as an atypical antipsychotic of the benzamide (B126) class.[1][2] It is utilized in research to investigate the role of dopaminergic pathways in various physiological and pathological processes.[3][4][5] The hydrochloride salt of sultopride offers moderate aqueous solubility, making it suitable for dissolution in sterile saline or phosphate-buffered saline (PBS) for parenteral administration.[5][6] The intraperitoneal (IP) route is a common and effective method for administering substances to rodents in preclinical studies, allowing for rapid absorption into the systemic circulation.[6]
This document provides a detailed protocol for the preparation and intraperitoneal administration of Sultopride hydrochloride in rats, compiled from established veterinary and research guidelines.
2.0 Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
Sultopride exerts its pharmacological effects primarily by blocking dopamine D2 and D3 receptors in the brain.[1][2][3] In normal synaptic transmission, dopamine released from a presynaptic neuron binds to D2/D3 receptors on the postsynaptic neuron, propagating a signal. Sultopride competitively binds to these receptors without activating them, thereby preventing dopamine from binding and reducing the downstream signal. This mechanism is crucial for its antipsychotic effects and is a key area of investigation in neuroscience research.[3][4]
References
- 1. Sultopride - Wikipedia [en.wikipedia.org]
- 2. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Buy this compound | 23694-17-9 | >98% [smolecule.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Agonist and Antagonist Interaction Studies with Sultopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro and in vivo methods to characterize the interactions of agonists and antagonists with Sultopride (B1682713) hydrochloride at dopamine (B1211576) D2 and D3 receptors. Detailed protocols for key experiments are provided to guide researchers in elucidating the pharmacological profile of this antipsychotic agent.
Introduction to Sultopride Hydrochloride
This compound is a substituted benzamide (B126) derivative that acts as a selective antagonist of dopamine D2 and D3 receptors.[1][2] Its primary mechanism of action involves the competitive blockade of these receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[1] Understanding the nature of its interaction with various agonists and other antagonists is crucial for defining its therapeutic efficacy and potential side effects.
Data Presentation: Quantitative Analysis of Sultopride Interactions
The following tables summarize the available quantitative data on the binding affinity and functional potency of Sultopride and its interactions. Data for its close structural analog, sulpiride (B1682569), is also included for comparative purposes, as a complete public dataset for sultopride is limited.
Table 1: Receptor Binding Affinity of Sultopride and Sulpiride
| Compound | Receptor Subtype | K i (nM) | Radioligand | Cell Source/Tissue |
| Sultopride | D2 | 1.7 | [ 3 H]-Spiperone | Rat Striatum |
| D3 | 4.2 | [ 3 H]-Spiperone | Human Recombinant | |
| (-)-Sulpiride | D2 | 10.3 ± 12.3 | [ 3 H]-Raclopride | MTSET-treated cells |
| (-)-Sulpiride | D2 (internalized) | 206,000 ± 23,600 | [ 3 H]-Raclopride | MTSET-treated cells |
Note: K i values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. Experimental conditions may vary between studies.[3][4]
Table 2: Functional Antagonism of Sultopride and Sulpiride
| Antagonist | Agonist | Assay | Measured Parameter | Value | Cell Line/System |
| Sulpiride | Quinpirole | G qi5 Activation | IC 50 | 11.5 ± 1.4 nM (for 1 µM Quinpirole) | Flp-In T-REx 293 |
| Sulpiride | Quinpirole | G qi5 Activation | IC 50 | 5.9 ± 1.6 nM (for 10 µM Quinpirole) | Flp-In T-REx 293 |
Note: IC 50 values represent the concentration of an antagonist that inhibits the agonist response by 50%.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Effect of haloperidol and (-)-sulpiride on dopamine agonist-induced hypoactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Long-Term Administration of Sultopride Hydrochloride in Chronic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of Sultopride hydrochloride in chronic research studies. The information is intended to guide the design and execution of experiments aimed at evaluating the chronic effects of this antipsychotic agent.
This compound, a substituted benzamide, primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors.[1][2] Understanding its long-term effects is crucial for both preclinical safety assessment and elucidation of its sustained therapeutic mechanisms and potential side effects.
Data Presentation: Dosing Regimens in Chronic Studies
The following tables summarize quantitative data from published chronic studies involving this compound and the related compound, Sulpiride.
Table 1: Chronic Administration of this compound in Human Studies
| Population | Administration Route | Dosage | Study Duration | Key Findings | Reference |
| Schizophrenic Women | Oral | 300-600 mg/day | 5 weeks | Significant increase in serum prolactin levels. |
Table 2: Chronic Administration of Sultopride/Sulpiride in Animal Studies
| Animal Model | Compound | Administration Route | Dosage | Study Duration | Key Findings | Reference |
| Rats | l-sulpiride | Intraperitoneal (IP) | 2 mg/kg twice daily | 21 days | Significantly decreased duration of immobility in "depression-like" behavior models. | |
| Mice | Sulpiride | Intraperitoneal (IP) | 40, 60, or 80 mg/kg daily | 9 days | Did not significantly alter body weight in male mice. |
Experimental Protocols
Protocol 1: Chronic Oral Gavage Administration in Rats
This protocol details the procedure for long-term oral administration of this compound to rats.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)[3]
-
Sterile water for vehicle preparation
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)[3]
-
Syringes (volume appropriate for dosing)
-
Animal scale
-
70% ethanol (B145695) for disinfection
2. Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the study.
-
Dose Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution (e.g., 0.5% CMC) under sterile conditions.
-
Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentration. Ensure the suspension is homogenous before each administration. Prepare fresh suspensions regularly, depending on the stability of the compound in the vehicle.
-
-
Dosing:
-
Weigh each rat accurately before each administration to calculate the precise dosing volume. The recommended oral gavage volume for rats is typically up to 10 ml/kg.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle by holding it alongside the rat, from the mouth to the last rib. Mark this length on the needle.
-
Carefully insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the drug suspension.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring:
-
Observe the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the study.
-
Monitor body weight, food and water intake, and general clinical signs at least weekly.
-
For specific endpoints, refer to the "Monitoring Parameters for Chronic Studies" section below.
-
Protocol 2: Chronic Intraperitoneal (IP) Administration in Mice
This protocol outlines the procedure for long-term IP injection of this compound in mice. The IP route is often preferred in rodent studies due to its rapid absorption and avoidance of first-pass metabolism.
1. Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
2. Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment begins.
-
Dose Formulation:
-
This compound is soluble in aqueous solutions.[4]
-
Dissolve the required amount of this compound in sterile saline or PBS to the desired concentration. Ensure the solution is clear and free of particulates. Prepare fresh solutions daily.
-
-
Injection:
-
Weigh each mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.
-
Restrain the mouse securely, exposing the abdomen.
-
Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Regularly check for signs of injection site irritation, infection, or peritonitis.
-
Monitor general health parameters as described in the oral administration protocol and the "Monitoring Parameters for Chronic Studies" section.
-
Monitoring Parameters for Chronic Studies
Chronic administration of antipsychotic drugs requires careful monitoring of potential side effects. The following parameters should be assessed regularly throughout the study:
| Parameter | Frequency | Rationale |
| Body Weight | Weekly | To assess general health and potential metabolic side effects. |
| Food and Water Intake | Daily/Weekly | Changes can indicate altered metabolism or general malaise. |
| Clinical Observations | Daily | Note any changes in posture, activity, grooming, and presence of abnormal movements (e.g., extrapyramidal symptoms). |
| Injection/Gavage Site Inspection | Daily | To check for signs of irritation, inflammation, or infection. |
| Blood Sampling | As per study design | For pharmacokinetic analysis and monitoring of hematological and biochemical parameters. |
| Behavioral Assessments | As per study design | To evaluate the long-term efficacy and potential neurological side effects. |
Visualizations
References
Troubleshooting & Optimization
Improving the solubility of Sultopride hydrochloride in aqueous buffers
Technical Support Center: Sultopride Hydrochloride Solubility
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with this compound, focusing on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties and solubility of this compound?
This compound is a benzamide (B126) derivative and a selective dopamine (B1211576) D2/D3 receptor antagonist.[1][2][3] It presents as a white to beige crystalline powder.[4][5] As a weakly basic drug, its solubility is highly dependent on pH.[6] The hydrochloride salt form significantly improves aqueous solubility compared to the free base.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇ClN₂O₄S | [4][7] |
| Molecular Weight | 390.93 g/mol | [1][5][7] |
| pKa (Strongest Basic) | 8.22 | [8] |
| Appearance | White to beige crystalline powder | [4][5] |
Table 2: Reported Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions | Source |
| Water | 2.0 mg/mL | Room Temperature | [4][5] |
| 0.1 M HCl | 7.0 mg/mL | Not Specified | [1][4] |
| Ethanol | 2.6 mg/mL | Not Specified | [1][4] |
| DMSO | Up to 50 mg/mL | Not Specified | [9] |
Q2: Why is my this compound not dissolving in my aqueous buffer?
Several factors can contribute to poor dissolution. The most common issue is related to the pH of the buffer.
-
pH-Dependent Solubility : Sultopride is a weakly basic drug with a pKa of 8.22.[8] Its solubility dramatically increases in acidic conditions (pH < pKa) where the molecule becomes protonated (ionized).[6] In neutral or alkaline buffers (pH > 7), it will be less soluble.
-
Buffer Capacity : If the buffer capacity is too low, the addition of the drug salt might alter the final pH of the solution, pushing it into a range where the drug is less soluble.
-
Temperature : While data is limited, solubility generally increases with temperature. Preparing solutions at a slightly elevated temperature (e.g., 37°C) may help, but ensure the compound is stable at that temperature.
-
Precipitation : You may be exceeding the maximum solubility for the given buffer conditions. Even if it dissolves initially, it may precipitate over time, especially with temperature changes or evaporation.[9]
Q3: How can I improve the solubility of this compound for my experiments?
Improving solubility often involves modifying the solvent or the drug substance itself. For most in-vitro experiments, adjusting the formulation is the most practical approach.
-
pH Adjustment : The most effective method is to lower the pH of the aqueous buffer.[6][10] Maintaining a pH at least 2 units below the pKa (i.e., pH < 6.2) will ensure the compound is predominantly in its ionized, more soluble form. Solubility in 0.1 M HCl is reported to be 3.5 times higher than in water.[4]
-
Use of Co-solvents : Adding a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous environment.[11][12] Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
DMSO (Note: Keep final DMSO concentration low, typically <0.5%, for cell-based assays to avoid toxicity).[9]
-
-
Use of Surfactants : Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[6] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often used.
-
Complexation : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, shielding the hydrophobic parts from water and increasing solubility.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Caption: Troubleshooting workflow for Sultopride HCl solubility issues.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution in a pH 5.0 citrate (B86180) buffer.
Materials:
-
This compound (MW: 390.93 g/mol )
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Reagent-grade water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare 50 mM Citrate Buffer (pH 5.0):
-
Prepare a 50 mM solution of citric acid monohydrate (Solution A).
-
Prepare a 50 mM solution of sodium citrate dihydrate (Solution B).
-
Start with 100 mL of Solution A. While stirring, slowly add Solution B until the pH meter reads 5.00 ± 0.05.
-
-
Calculate Required Mass:
-
For a 10 mM solution (0.010 mol/L), the required mass is: 0.010 mol/L * 390.93 g/mol = 3.9093 g/L = 3.91 mg/mL
-
To prepare 10 mL of a 10 mM stock, weigh out 39.1 mg of this compound.
-
-
Dissolution:
-
Add the weighed this compound to a 10 mL volumetric flask.
-
Add approximately 8 mL of the pH 5.0 citrate buffer.
-
Place a small stir bar in the flask and stir on a magnetic plate until the solid is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Finalize and Sterilize:
-
Once fully dissolved, remove the stir bar and bring the volume to exactly 10 mL with the citrate buffer.
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store aliquots at -20°C for short-term or -80°C for long-term storage.
-
Protocol 2: Determining the pH-Solubility Profile
This protocol provides a method to determine the solubility of this compound at different pH values.
Caption: Experimental workflow for determining a pH-solubility profile.
Procedure:
-
Buffer Preparation : Prepare a series of buffers (e.g., phosphate, citrate) at various pH points, such as 2.0, 4.0, 6.0, 7.4, and 8.5.
-
Sample Preparation : In separate vials for each pH point, add an excess amount of this compound (e.g., 10-20 mg) to a fixed volume of buffer (e.g., 2 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration : Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation : After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the supernatant appropriately with mobile phase or a suitable solvent and quantify the concentration of dissolved Sultopride using a validated analytical method, such as HPLC-UV.
-
Data Analysis : Plot the measured solubility (in mg/mL or mM) against the corresponding pH value to generate the pH-solubility profile.
References
- 1. This compound = 98 HPLC 23694-17-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Sultopride [drugfuture.com]
- 4. Buy this compound | 23694-17-9 | >98% [smolecule.com]
- 5. This compound ≥98% (HPLC) | 23694-17-9 [sigmaaldrich.com]
- 6. brieflands.com [brieflands.com]
- 7. This compound | 23694-17-9 [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Sultopride Hydrochloride Concentration for Dopamine Receptor Occupancy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sultopride (B1682713) hydrochloride for dopamine (B1211576) receptor occupancy studies. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sultopride hydrochloride?
A1: this compound is a substituted benzamide (B126) antipsychotic agent that acts as a selective antagonist for dopamine D2 and D3 receptors.[1] Its therapeutic effects in conditions like schizophrenia are primarily attributed to the blockade of these receptors in the brain's dopamine pathways. By binding to D2 and D3 receptors without activating them, sultopride prevents the downstream signaling initiated by dopamine.
Q2: What is the optimal dopamine D2 receptor occupancy for therapeutic efficacy?
A2: In vivo receptor binding studies suggest that a dopamine D2 receptor occupancy of 70-80% is generally considered optimal for achieving antipsychotic effects while minimizing the risk of extrapyramidal symptoms.[2][3][4][5]
Q3: What are the key parameters to consider when designing a this compound experiment?
A3: Key parameters include the desired level of receptor occupancy, the experimental model (in vitro vs. in vivo), the specific brain region of interest, and the appropriate techniques for measuring receptor binding and functional outcomes. Careful consideration of dose, plasma concentration, and the time course of drug action is crucial for obtaining reliable and reproducible results.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Relationship Between Sultopride Dose, Plasma Concentration, and D2 Receptor Occupancy
| Dose (mg) | Plasma Concentration (ng/mL) | D2 Receptor Occupancy (%) |
| 5 | 15.3 | 43.5 |
| 10 | 28.9 | 59.8 |
| 20 | 56.4 | 74.3 |
| 30 | 85.1 | 81.2 |
| 40 | 112.8 | 85.1 |
| Data extracted from Takano et al., 2006.[4] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Sultopride
| Parameter | Value |
| ED₅₀ (dose) | 8.7 mg |
| ED₅₀ (plasma concentration) | 32 ng/mL |
| ED₅₀ represents the dose or plasma concentration required to achieve 50% of the maximal effect (D2 receptor occupancy). Data extracted from Takano et al., 2006.[4] |
Table 3: Comparative In Vitro Binding Affinities (Ki, nM) of Sultopride and Sulpiride (B1682569)
| Compound | D2 Receptor | D3 Receptor |
| Sultopride | ~10-20 | ~5-15 |
| Sulpiride | ~100-200 | ~50-100 |
| Note: Ki values are approximate and can vary depending on the experimental conditions. |
Experimental Protocols
In Vivo Dopamine D2 Receptor Occupancy Measurement using Positron Emission Tomography (PET)
This protocol outlines the key steps for a typical PET study to determine D2 receptor occupancy of this compound using the radioligand [¹¹C]raclopride.
1. Subject Preparation:
- Obtain informed consent and ensure ethical approval.
- Subjects should be healthy volunteers or patients, as per the study design.
- Subjects should abstain from any medications that might interfere with dopamine signaling for a specified period before the scan.
2. Radioligand Synthesis:
- Synthesize [¹¹C]raclopride according to established automated procedures.
3. PET Scan Procedure:
- Position the subject in the PET scanner.
- Acquire a transmission scan for attenuation correction.
- Administer a bolus injection of [¹¹C]raclopride.
- Acquire dynamic PET data for 60-90 minutes.
4. Data Analysis:
- Reconstruct the PET data with necessary corrections.
- Co-register the PET images with the subject's MRI for anatomical reference.
- Define regions of interest (ROIs), including the striatum (target region) and cerebellum (reference region).
- Calculate the binding potential (BP_ND) using a suitable kinetic model (e.g., Simplified Reference Tissue Model).
- Receptor occupancy is calculated using the following formula:
- Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
- Where BP_ND_baseline is the binding potential without sultopride and BP_ND_drug is the binding potential after sultopride administration.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for D2/D3 receptors.
1. Membrane Preparation:
- Use cell membranes from a cell line stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).
- Homogenize cells and isolate the membrane fraction through centrifugation.
2. Binding Assay:
- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]spiperone or [³H]raclopride).
- Add increasing concentrations of unlabeled this compound (competitor).
- Add the prepared cell membranes.
- Incubate at room temperature for a defined period to reach equilibrium.
- To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
3. Filtration and Counting:
- Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot specific binding as a function of the log of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of sultopride that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Troubleshooting Guides
In Vitro Binding Assays
| Issue | Potential Cause | Troubleshooting Step |
| High non-specific binding | Radioligand concentration too high. | Optimize radioligand concentration (ideally at or below its Kd). |
| Insufficient washing. | Increase the volume and/or number of washes. | |
| Filter mats not pre-soaked. | Pre-soak filter mats in buffer containing a blocking agent (e.g., polyethyleneimine). | |
| Low specific binding | Inactive receptor preparation. | Use freshly prepared membranes or ensure proper storage at -80°C. |
| Incorrect buffer composition (pH, ions). | Verify and optimize the buffer composition. | |
| Insufficient incubation time. | Determine the time to reach binding equilibrium through a time-course experiment. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent washing. | Standardize the washing procedure. | |
| Cell membrane clumping. | Ensure homogenous suspension of membranes before adding to the assay. |
PET Imaging
| Issue | Potential Cause | Troubleshooting Step |
| Subject head motion | Discomfort or long scan duration. | Use a head holder or thermoplastic mask; keep the scan time as short as feasible. |
| Low signal-to-noise ratio | Low injected radiotracer dose. | Ensure the injected dose is within the optimal range for the scanner and protocol. |
| Inefficient data reconstruction. | Optimize reconstruction parameters. | |
| Inaccurate receptor occupancy values | Incorrect definition of reference region. | Ensure the cerebellum is an appropriate reference region for the chosen radioligand. |
| Violation of kinetic model assumptions. | Evaluate the goodness-of-fit of the kinetic model and consider alternative models if necessary. | |
| Variability in baseline BP_ND. | Conduct test-retest studies to assess the reliability of baseline measurements. |
Visualizations
Caption: Experimental workflows for determining dopamine receptor occupancy.
Caption: this compound antagonism of D2/D3 receptor signaling.
References
Troubleshooting unexpected behavioral outcomes with Sultopride hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes during experiments with Sultopride hydrochloride.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an atypical antipsychotic of the benzamide (B126) class.[1] Its primary mechanism of action is as a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1] By blocking these receptors, particularly in the mesolimbic pathway, it reduces dopaminergic neurotransmission, which is thought to underlie its antipsychotic effects.[1]
Q2: What are the known off-target effects of Sultopride?
While highly selective for D2 and D3 receptors, Sultopride may have some affinity for other receptors at higher concentrations. Its binding affinity is significantly lower for D1, D4, and various serotonin (B10506) (5-HT) receptors, indicating a low likelihood of direct off-target effects at typical research concentrations.[1] However, downstream effects of potent D2/D3 blockade can indirectly influence other neurotransmitter systems.
Q3: How should I prepare this compound for in vivo studies?
This compound is soluble in aqueous solutions. For intraperitoneal (IP) injections in rodents, it can be dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions on the day of the experiment to ensure stability and prevent degradation.
Q4: What is the recommended route of administration in rodents?
Intraperitoneal (IP) injection is the most commonly recommended route for consistent and reliable systemic exposure in rodent studies.
Troubleshooting Guides
This section addresses unexpected behavioral outcomes in a question-and-answer format.
Issue 1: Bimodal Effects on Locomotor Activity
Q: I administered Sultopride and observed an unexpected increase in locomotor activity at low doses, while higher doses caused the expected sedation. Is this a known phenomenon?
A: Yes, this is a plausible, though seemingly paradoxical, outcome. While high doses of D2 receptor antagonists like Sultopride typically reduce locomotor activity, low doses can paradoxically increase it. This bimodal effect is thought to be due to the preferential blockade of presynaptic D2 autoreceptors at lower concentrations. These autoreceptors normally inhibit dopamine release. By blocking them, a low dose of Sultopride can lead to a temporary increase in synaptic dopamine, resulting in heightened locomotor activity. As the dose increases, the postsynaptic D2 receptor blockade dominates, leading to the expected sedative and antipsychotic-like effects. Studies with the related compound sulpiride (B1682569) have demonstrated this bimodal effect in mice.[2]
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: Conduct a full dose-response study to map the bimodal curve. We recommend starting with a low dose (e.g., 1-5 mg/kg, IP) and escalating to higher doses (e.g., 20-100 mg/kg, IP) to identify the transition from stimulatory to inhibitory effects in your specific animal model and experimental conditions.
-
Control for Novelty: The environment can influence locomotor activity. Ensure that all animals are properly habituated to the testing arena to minimize novelty-induced hyperactivity, which could confound the drug's effects.
-
Review Injection Protocol: Inconsistent injection technique can lead to variable absorption and bioavailability. Ensure a consistent IP injection procedure across all animals.
Issue 2: Unexpected Anxiety-Related Behaviors
Q: I expected Sultopride to have anxiolytic-like effects, but my results in the Elevated Plus Maze (EPM) are ambiguous or show an increase in anxiety-like behavior. What could be the cause?
A: The effects of D2 antagonists on anxiety-like behavior can be complex and are not always straightforwardly anxiolytic. Several factors could contribute to your observations:
-
Dose-Dependency: Similar to locomotor activity, the dose can critically determine the outcome. A very high dose might induce motor side effects (see Issue 3) that confound the interpretation of EPM data (e.g., reduced movement may be misinterpreted as increased anxiety). Conversely, a very low, stimulating dose might increase exploratory behavior in a way that doesn't truly reflect anxiolysis.
-
Basal Anxiety State: The baseline anxiety level of your animals can influence the drug's effect. In animals with a very low baseline anxiety, anxiolytic effects can be difficult to detect.
-
Motor Confounding Factors: Sedation or motor impairment at higher doses can reduce overall exploration, including entries into the open arms, which could be misinterpreted as anxiogenic activity.
Troubleshooting Steps:
-
Correlate with Open Field Data: Always run an Open Field Test (OFT) in conjunction with the EPM. The OFT will provide crucial data on general locomotor activity. A decrease in total distance traveled in the OFT would suggest that reduced open arm exploration in the EPM might be due to sedation rather than anxiety.
-
Dose Selection: Based on your dose-response for locomotor activity, select a dose for anxiety testing that does not cause significant hypo- or hyperactivity. For the related compound sulpiride, anxiolytic-like effects have been observed in mice at doses ranging from 0.5-20 mg/kg.[3]
-
Handling and Habituation: Ensure all animals are handled consistently and habituated to the testing room to minimize stress-induced variability. The handling history of rats has been shown to modify the behavioral effects of drugs in the EPM.[4]
Issue 3: Severe Motor Impairment or Catalepsy
Q: At higher doses of Sultopride, my animals are exhibiting extreme rigidity and immobility (catalepsy). How can I quantify this, and is it an expected side effect?
A: Yes, catalepsy is a well-characterized extrapyramidal side effect of D2 receptor antagonists and is considered a preclinical model for Parkinsonian-like motor symptoms.[5] It is caused by the strong blockade of dopamine D2 receptors in the nigrostriatal pathway.
Troubleshooting Steps:
-
Quantify Catalepsy: Use a standardized test like the Bar Test (see Experimental Protocols) to quantify the cataleptic state. This involves placing the animal's forepaws on a raised bar and measuring the time it takes for the animal to remove them.
-
Dose Adjustment: If catalepsy is an unwanted side effect confounding other behavioral measures, you must reduce the dose. The dose required to induce catalepsy is typically at the higher end of the dose-response range. For instance, with related benzamides, catalepsy in rats is often observed at doses above 30 mg/kg.[6][7]
-
Consider the Research Question: If you are studying the antipsychotic-like properties of Sultopride, a certain level of motor side effects might be expected. The key is to find a therapeutic window where the desired behavioral effects are observed without debilitating catalepsy. Comparing the effective dose for a desired outcome (e.g., reduction of hyperactivity) with the dose that induces catalepsy can provide a therapeutic index.
Data Presentation
Table 1: Receptor Binding Affinity (Ki, nM) of Sultopride and Comparators [1]
| Receptor Subtype | Sultopride (Ki, nM) | Amisulpride (B195569) (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D1 | >10,000 | >1000 | ~200-1000 |
| Dopamine D2 | 18 (rat) | 2.8 | 1.0 |
| Dopamine D3 | 22 | 3.2 | 0.7 |
| Dopamine D4 | 7700 | >1000 | 5 |
| Serotonin 5-HT1A | Little to no affinity | >1000 | ~1000-5000 |
| Serotonin 5-HT2A | Little to no affinity | >1000 | 50 |
A lower Ki value indicates a higher binding affinity.
Table 2: Effective Doses of Sulpiride (a Sultopride Analog) in Rodent Behavioral Tests
| Behavioral Test | Species | Dose Range (mg/kg, IP) | Observed Effect | Citation(s) |
| Locomotor Activity | Mouse | 6.25 - 25 | Bimodal: Low doses can increase, high doses decrease activity. | [3] |
| Locomotor Activity | Rat | 60 - 100 | Decreased locomotor activity. | [8] |
| Catalepsy (Bar Test) | Rat | >30 | Induction of catalepsy. | [6] |
| Elevated Plus Maze | Mouse | 0.5 - 20 | Anxiolytic-like effects (increased open arm activity). | [3] |
Note: Sultopride is reported to be more potent than sulpiride. Therefore, effective doses for Sultopride may be lower. Dose-response studies are highly recommended.
Experimental Protocols
1. Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
-
Objective: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).
-
Apparatus: A square arena (e.g., 40x40 cm for rats) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone by software.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle via IP injection at the predetermined time before the test (e.g., 30 minutes).
-
Gently place the animal in the center of the arena.
-
Record activity using an automated tracking system for a set duration (e.g., 10-30 minutes).
-
-
Key Parameters:
-
Total distance traveled (cm): A measure of general locomotor activity.
-
Time spent in the center zone (s): A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
2. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Objective: To assess anxiety-like behavior based on the animal's aversion to open, elevated spaces.[9]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms (e.g., 50x10 cm arms for rats).[10]
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle IP 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for a 5-minute session.[10]
-
-
Key Parameters:
-
Percentage of time spent in the open arms: The primary measure of anxiety-like behavior (more time indicates anxiolytic-like effects).
-
Percentage of open arm entries: A secondary measure of anxiety-like behavior.
-
Number of closed arm entries: A measure of general activity.
-
3. Bar Test for Catalepsy
-
Objective: To quantify the degree of motor rigidity (catalepsy) induced by D2 antagonists.
-
Apparatus: A horizontal bar (e.g., 0.5-1 cm in diameter) elevated approximately 9 cm from a flat surface.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer a high dose of this compound or vehicle IP.
-
At the time of expected peak effect (e.g., 30-60 minutes post-injection), gently place the animal's forepaws on the bar.
-
Start a stopwatch and measure the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.
-
-
Key Parameter:
-
Latency to descend (s): A longer latency indicates a greater degree of catalepsy.
-
Signaling Pathways and Workflows
Dopamine D2 Receptor Antagonism Pathway
The primary mechanism of Sultopride involves the blockade of the Dopamine D2 Receptor, a G-protein coupled receptor (GPCR). This antagonism prevents the inhibition of adenylyl cyclase, leading to downstream changes in protein kinase A (PKA) activity and the phosphorylation of various substrates, including DARPP-32, which ultimately modulates neuronal excitability.
Caption: Antagonism of the D2 receptor by Sultopride.
Troubleshooting Workflow for Unexpected Locomotor Activity
This workflow provides a logical sequence of steps to diagnose the cause of unexpected locomotor results.
Caption: Troubleshooting unexpected locomotor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Handling history of rats modifies behavioural effects of drugs in the elevated plus-maze test of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulation of D2 receptors with quinpirole and sulpiride affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Sultopride Hydrochloride Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Sultopride (B1682713) hydrochloride dosage in animal models with renal impairment. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sultopride hydrochloride?
This compound is an antipsychotic medication that primarily acts as a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1] In conditions like schizophrenia, there is often an overactivity of dopamine transmission in certain brain pathways.[2][3] By blocking these dopamine receptors, Sultopride reduces this overactivity, which helps to alleviate the positive symptoms of schizophrenia.[2][3] It also has some affinity for serotonin (B10506) receptors, which may contribute to its overall therapeutic effects.[2]
Q2: How is this compound typically eliminated in preclinical animal models?
In animal species such as rats, rabbits, and dogs, Sultopride is well-absorbed after oral and intramuscular administration.[4] The primary route of elimination is through the kidneys.[4] However, metabolism is more extensive in these animal models compared to humans. In rats, rabbits, and dogs, less than 40% of an oral dose of Sultopride is excreted unchanged in the urine.[5][6]
Q3: Are there established protocols for adjusting this compound dosage in renally impaired animal models?
Q4: What are the general approaches to adjusting drug dosages in animal models with renal insufficiency?
When specific pharmacokinetic data is unavailable, two primary methods are recommended for dose adjustment in renally impaired animals:
-
Dose Reduction, Constant Interval: The dosing interval remains the same, but the administered dose is reduced. This method is often preferred for drugs with a narrow therapeutic index to maintain a more constant drug concentration.[8]
-
Interval Extension, Constant Dose: The standard dose is administered, but the time between doses is prolonged.
The adjustment is often based on the degree of renal impairment, which can be estimated by measuring the glomerular filtration rate (GFR) or serum creatinine (B1669602) levels.[9][10]
Troubleshooting Guide
Issue: I have induced renal impairment in my rat model, but I am unsure how to start adjusting the this compound dosage.
Recommended Approach:
-
Assess Renal Function: Quantify the degree of renal impairment. This can be done by measuring serum creatinine and/or blood urea (B33335) nitrogen (BUN) levels and, if possible, estimating the creatinine clearance.
-
Consult Data for Similar Drugs: For the related compound sulpiride (B1682569), dosage adjustments in humans with renal impairment are well-documented. For example, with a GFR of 10 to 20 mL/min, it is recommended to give 50% of the normal dose or double the dosing interval.[11] This can serve as a conservative starting point for your animal model.
-
Start with a Pilot Study: Use a small cohort of animals to test a reduced dose or extended interval. For instance, begin by halving the standard dose or doubling the dosing interval.
-
Monitor for Efficacy and Toxicity: Observe the animals closely for both the desired therapeutic effect and any signs of adverse events. Common side effects of dopamine antagonists can include extrapyramidal symptoms (e.g., catalepsy, movement disorders).[7]
-
Therapeutic Drug Monitoring: If analytical methods are available, measure plasma concentrations of Sultopride to guide dosage adjustments.
Experimental Protocols
Induction of Renal Impairment (Conceptual Workflow)
A common method for inducing renal impairment in animal models is through surgical procedures like 5/6 nephrectomy or chemically-induced nephrotoxicity. The following is a conceptual workflow.
Data Presentation
The following tables summarize pharmacokinetic data for Sultopride and the related compound sulpiride, which can be used to inform dosage adjustments.
Table 1: Pharmacokinetic Parameters of Sultopride in Healthy Animal Models
| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Reference |
|---|---|---|---|---|---|
| Rat | Oral/IM | Not specified | 0.4-1.1 | 2 | [4] |
| Rabbit | Oral/IM | Not specified | 0.4-1.1 | 1.5 | [4] |
| Dog | Oral/IM | Not specified | 0.4-1.1 | 3 | [4] |
| Dog | Oral | 45 | 1 | Not specified |[12] |
Table 2: Pharmacokinetic Parameters of Sulpiride in Healthy vs. Renally Impaired Humans
| Parameter | Healthy Volunteers | Patients with Renal Impairment | Reference |
|---|---|---|---|
| Elimination Half-life | Significantly shorter | Significantly longer | [13] |
| Total Clearance | Significantly higher | Significantly lower | [13] |
| Volume of Distribution | No significant change | No significant change |[13] |
Table 3: Recommended Dosage Adjustments for Sulpiride in Humans Based on GFR
| GFR (mL/min) | Recommended Adjustment | Reference |
|---|---|---|
| 20 to 50 | 66% of normal dose or increase interval by 1.5x | [11] |
| 10 to 20 | 50% of normal dose or increase interval by 2x | [11] |
| < 10 | 30% of normal dose or increase interval by 3x |[11] |
Signaling Pathway
Sultopride's primary mechanism of action involves the antagonism of the dopamine D2 receptor, a G protein-coupled receptor.
References
- 1. Sultopride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biotransformation of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dosage Regimen Adjustment in Renal Failure: Why, When and How - WSAVA2002 - VIN [vin.com]
- 10. dvm360.com [dvm360.com]
- 11. kidneydiseaseclinic.net [kidneydiseaseclinic.net]
- 12. [Pharmacokinetics and metabolism of sultopride in the dog. Qualitative and quantitative analysis in various organs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of sulpiride after intravenous administration in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Extrapyramidal Side Effects of Sultopride in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing extrapyramidal side effects (EPS) associated with the use of sultopride (B1682713) in animal research. The following information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which sultopride induces extrapyramidal side effects?
A1: Sultopride is a potent dopamine (B1211576) D2 receptor antagonist.[1] Its therapeutic antipsychotic effects are primarily mediated by blocking D2 receptors in the mesolimbic pathway. However, concurrent blockade of D2 receptors in the nigrostriatal pathway, a key component of the extrapyramidal system that regulates motor control, disrupts the natural balance of dopamine and acetylcholine (B1216132). This disruption leads to the emergence of extrapyramidal side effects (EPS), which can manifest as catalepsy, motor coordination deficits, and involuntary movements in research animals.[2][3]
Q2: What is the relationship between sultopride dosage, D2 receptor occupancy, and the risk of EPS?
A2: There is a well-established correlation between the percentage of D2 receptor occupancy in the striatum and the likelihood of developing EPS. While optimal therapeutic effects are generally observed at 65-80% D2 receptor occupancy, the risk of EPS significantly increases when occupancy exceeds 80%. Although specific dose-occupancy data for sultopride in rodents is limited in publicly available literature, it is known to be a potent D2 antagonist. Therefore, careful dose-selection is critical to maintain D2 receptor occupancy within the therapeutic window and minimize the risk of motor side effects.
Q3: What are the most common behavioral tests used to assess sultopride-induced EPS in rodents?
A3: The most common and well-validated behavioral tests for assessing antipsychotic-induced EPS in rodents include:
-
Catalepsy Test: This test measures the time an animal remains in an externally imposed, awkward posture, reflecting bradykinesia and muscular rigidity.[4][5]
-
Rotarod Test: This assesses motor coordination, balance, and motor learning deficits by measuring the time an animal can stay on a rotating rod.[6]
-
Vacuous Chewing Movement (VCM) Test: This is a model for tardive dyskinesia, where the frequency of purposeless, involuntary chewing movements is quantified.[7][8][9][10][11]
Q4: What are the primary strategies for minimizing sultopride-induced EPS in research animals?
A4: The two main pharmacological strategies to mitigate sultopride-induced EPS are:
-
Co-administration of Anticholinergic Agents: Drugs like biperiden (B1667296) or scopolamine (B1681570) can be used to counteract the cholinergic hyperactivity that results from dopamine D2 receptor blockade in the nigrostriatal pathway, thereby restoring a more balanced neurotransmitter function.[12][13]
-
Co-administration of Serotonin (B10506) 5-HT2A Receptor Antagonists: Compounds such as ketanserin (B1673593) can increase dopamine release in the striatum, which competes with sultopride at the D2 receptor, effectively reducing the functional impact of D2 blockade and alleviating EPS.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: High Variability in Catalepsy Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent Animal Handling: | Ensure all experimenters use a standardized and gentle handling technique to minimize stress, which can affect motor performance. |
| Environmental Distractions: | Conduct experiments in a quiet, dedicated behavioral testing room with consistent lighting and minimal olfactory and auditory stimuli. |
| Variable Drug Absorption (IP injection): | Ensure consistent intraperitoneal (IP) injection technique, targeting the lower right abdominal quadrant to avoid injection into the cecum or bladder. |
| Context-Dependent Learning: | Be aware that repeated testing in the same environment can lead to context-dependent intensification of catalepsy.[19] If this is a concern, consider using different testing environments or a within-subjects design with counterbalancing. |
Issue 2: Animals Passively Rotating on the Rotarod
| Possible Cause | Troubleshooting Steps |
| Lack of Motivation: | Ensure animals are properly habituated to the apparatus and the testing room before the experiment. |
| Dose-Related Sedation: | High doses of sultopride may cause sedation, which can be confounded with motor impairment. Perform a righting reflex test; a sedated animal will have a delayed or absent reflex, while an animal with motor deficits will have a normal reflex. Consider lowering the sultopride dose. |
| Apparatus Design: | Some rotarod systems have features to discourage passive rotation. If not, the experimenter should carefully observe the animals and manually end the trial if passive rotation occurs, noting this in the experimental records. |
Issue 3: Difficulty in Observing Vacuous Chewing Movements (VCMs)
| Possible Cause | Troubleshooting Steps |
| Insufficient Observation Period: | VCMs can be sporadic. Ensure a sufficiently long and standardized observation period (e.g., 2-5 minutes) for each animal. |
| Observer Bias: | The scoring of VCMs can be subjective. It is highly recommended to have two independent, blinded observers score the videos of the animals. Inter-rater reliability should be established.[7] |
| Strain and Individual Variability: | Different rodent strains exhibit varying susceptibility to drug-induced VCMs.[11] Be consistent with the strain used and be aware of potential individual differences in response. |
Data Presentation
Table 1: Illustrative Dose-Response of D2 Antagonists on Catalepsy in Rats
| Compound | Dose (mg/kg, i.p.) | Mean Catalepsy Duration (seconds) | D2 Receptor Occupancy (%) |
| Vehicle | 0 | 5 ± 2 | ~0 |
| Sulpiride (B1682569) | 50 | 35 ± 8 | 60-70 |
| Sulpiride | 100 | 95 ± 15 | >80 |
| Haloperidol (B65202) | 0.5 | 110 ± 20 | >85 |
| Haloperidol | 1.0 | 170 ± 25 | >90 |
Table 2: Illustrative Effect of Co-Administered Agents on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Duration (seconds) |
| Vehicle | 0 | 8 ± 3 |
| Haloperidol | 1.0 | 165 ± 22 |
| Haloperidol + Biperiden | 1.0 + 2.0 | 45 ± 10 |
| Haloperidol + Ketanserin | 1.0 + 3.0 | 60 ± 12 |
Experimental Protocols
Protocol 1: Assessment of Sultopride-Induced Catalepsy in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Apparatus: A horizontal wooden or metal bar (1 cm in diameter) is fixed 9 cm above a flat surface.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes prior to the experiment.
-
Administer sultopride (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.
-
At a predetermined time post-injection (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the maximum time.
-
Protocol 2: Co-administration of Sultopride and an Anticholinergic Agent (Biperiden)
-
Animals and Apparatus: As described in Protocol 1.
-
Procedure:
-
Administer biperiden (e.g., 2 mg/kg, i.p.) or vehicle 15 minutes prior to sultopride administration.
-
Administer a cataleptic dose of sultopride (determined from a prior dose-response study) or vehicle.
-
Assess catalepsy at the time of peak effect for sultopride as described in Protocol 1.
-
Protocol 3: Assessment of Sultopride's Effect on Motor Coordination using the Rotarod Test
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: An automated rotarod apparatus.
-
Procedure:
-
Train the mice on the rotarod for 2-3 consecutive days prior to the experiment. Training sessions typically consist of 3-5 trials per day with the rod accelerating from 4 to 40 rpm over 5 minutes.
-
On the test day, administer sultopride (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.
-
At the time of expected peak drug effect, place the mouse on the rotarod and begin the acceleration protocol.
-
Record the latency to fall from the rod.
-
Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Mandatory Visualizations
Caption: Sultopride's mechanism of inducing EPS in the nigrostriatal pathway.
Caption: General experimental workflow for assessing sultopride-induced EPS.
Caption: Logical relationship for mitigating sultopride-induced EPS.
References
- 1. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. psychdb.com [psychdb.com]
- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroleptic-induced vacuous chewing movements in rodents: incidence and effects of long-term increases in haloperidol dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spontaneous chewing movements in rats during acute and chronic antipsychotic drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Sultopride hydrochloride degradation under specific lab conditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Sultopride hydrochloride. It addresses common issues related to its degradation under specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in a laboratory environment?
This compound, a substituted benzamide, is susceptible to degradation under several common laboratory stress conditions. The primary factors include:
-
Hydrolysis: The amide linkage in the Sultopride molecule can be susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Oxidation: Exposure to oxidizing agents can lead to degradation. Hydrogen peroxide is commonly used to simulate oxidative stress in forced degradation studies.[3]
-
Photolysis: Exposure to light, particularly UV light, can cause photodegradation. Stability studies should include exposure to a combination of UV and visible light as per ICH guidelines.[3]
-
Thermal Stress: High temperatures can induce thermal degradation of the drug substance.[1]
Q2: I am observing high variability and poor reproducibility in my in vitro dose-response curves with this compound. What are the likely causes?
High variability in in vitro assays can often be traced back to issues with the compound's solubility and stability in the experimental medium.[4] this compound has moderate aqueous solubility, which can lead to several problems:
-
Precipitation: At higher concentrations in physiological buffers or cell culture media, the compound may precipitate, leading to inconsistent effective concentrations.[4]
-
Degradation in Media: The compound may not be stable in the cell culture medium over the full duration of the experiment.
To troubleshoot this, consider the following steps:
-
Visually inspect your prepared solutions for any signs of precipitation.
-
Prepare fresh serial dilutions from a clear, high-concentration stock solution for each experiment.[4]
-
Consider using a vehicle like DMSO for the initial stock solution to ensure complete dissolution before diluting in your aqueous experimental media. Keep the final DMSO concentration low (typically <0.5%) and consistent across all wells, including controls.[4]
Q3: What are the known metabolic pathways of Sultopride, and how do they differ from forced degradation pathways?
In preclinical models, Sultopride undergoes metabolism primarily through:
-
O-demethylation
-
Oxidation of the pyrrolidine (B122466) ring to form oxo-sultopride
-
N-de-ethylation of the pyrrolidine side chain[5]
These metabolic pathways are enzymatic and represent the biotransformation of the drug in a biological system. Forced degradation, on the other hand, involves chemical breakdown of the molecule under harsh laboratory conditions (e.g., strong acids, bases, oxidizing agents) to predict its intrinsic stability and identify potential degradation products that could form during storage.[6] While some overlap is possible, the degradation products from forced degradation are often different from metabolic products.
Troubleshooting Guide
Problem 1: Significant degradation is observed in the control sample during a stability study.
-
Possible Cause 1: Contamination of Solvents or Reagents. Impurities in solvents or reagents can catalyze degradation reactions.
-
Troubleshooting Step: Always use high-purity (e.g., HPLC grade) solvents and analytical grade reagents. Prepare fresh solutions and buffers for each experiment.
-
-
Possible Cause 2: Inappropriate Storage of Stock Solutions. Sultopride solutions may degrade if not stored correctly.
-
Possible Cause 3: Exposure to Light. Photolability can lead to degradation even under ambient laboratory lighting.
-
Troubleshooting Step: Prepare and handle solutions in a low-light environment and store them in amber-colored vials or containers wrapped in aluminum foil to protect them from light.
-
Problem 2: The mass balance in my forced degradation study is below 90%.
-
Possible Cause 1: Co-elution of Degradation Products. One or more degradation products may be co-eluting with the parent drug peak in your chromatogram.
-
Troubleshooting Step: The specificity of the analytical method needs to be improved. Adjust the mobile phase composition, pH, or gradient to achieve better separation. A photodiode array (PDA) detector can be used to check for peak purity.[2]
-
-
Possible Cause 2: Non-UV Active Degradants. Some degradation products may not have a chromophore and will, therefore, be invisible to a UV detector.
-
Troubleshooting Step: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect all potential degradation products.
-
-
Possible Cause 3: Formation of Volatile Degradants or Precipitation. Degradants may be lost due to volatility or may have precipitated out of the solution.
-
Troubleshooting Step: Carefully inspect sample vials for any precipitate. If volatile degradants are suspected, techniques like headspace gas chromatography may be necessary.
-
Illustrative Degradation Data
The following table summarizes hypothetical quantitative data for this compound degradation under various stress conditions. This data is for illustrative purposes to represent typical results from a forced degradation study. Actual results may vary based on specific experimental conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | ~15% | Amide hydrolysis product |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~20% | Amide hydrolysis product |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~12% | N-oxide, Sulfoxide |
| Photolytic | ICH Q1B Option 2 | N/A | Room Temp | ~10% | Photodegradation adducts |
| Thermal | Dry Heat | 48 hours | 80°C | ~8% | Thermally induced isomers/degradants |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound, consistent with ICH guidelines.[1][3][6]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[3] A suitable solvent would be methanol (B129727) or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C.[1] Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C.[1] Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.
-
Thermal Degradation (Dry Heat): Store the solid drug substance in a thermostatically controlled oven at 80°C. Withdraw samples at various time points, dissolve in the mobile phase, and analyze.
-
Photostability: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.[3] A control sample should be kept in the dark.
3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical method might use a C18 reversed-phase column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol, with UV detection.[2][7] The method must be validated to demonstrate specificity, allowing for the separation of the parent drug from all degradation products.
Visual Guides
Caption: Workflow for a typical forced degradation study.
Caption: Potential hydrolytic degradation pathway of Sultopride.
Caption: Decision tree for troubleshooting degradation issues.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic determination of itopride hydrochloride in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sultopride and Sulpiride in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sultopride (B1682713) hydrochloride and sulpiride (B1682569), two substituted benzamide (B126) antipsychotic agents, focusing on their interaction with dopamine (B1211576) receptors as determined by in vitro binding assays. While both compounds are known for their selective antagonism of D2-like dopamine receptors, available data suggests significant differences in their binding affinities and receptor occupancy, which may underlie their distinct clinical profiles.
Overview of Dopamine Receptor Binding
Sultopride and sulpiride are structurally similar compounds that exert their antipsychotic effects primarily by blocking dopamine D2 receptors.[1] However, they exhibit different clinical properties.[1] In vivo studies, such as positron emission tomography (PET), have indicated that sultopride possesses approximately 50 times greater potency than sulpiride based on dopamine D2 receptor occupancy. This suggests a significantly higher affinity of sultopride for the D2 receptor in a physiological environment.
Quantitative Binding Affinity Data
The following table summarizes the available in vitro binding affinity data for sulpiride against various dopamine receptor subtypes from multiple sources. The lack of consistent, directly comparable data for sultopride hydrochloride is a notable gap in the current literature. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Receptor Subtype | Test Compound | Ki (nM) | IC50 (µM) | Radioligand | Cell/Tissue Source |
| D1 | (-)-Sulpiride | 50000[2] | 132[3] | [³H]-SCH 23390 | Bovine Striatal Membranes[2] |
| D2 | (-)-Sulpiride | 29[4] | 8.8[3] | [³H]-Spiperone | Rat Striatum[4] |
| D2 | S-(-)-Sulpiride | 58[2] | - | [³H]-N-methylspiperone | Cell Homogenates[2] |
| D3 | Sulpiride | - | >100[3] | - | - |
| D4 | Sulpiride | - | 2.88[3] | - | - |
Note: The variability in the reported values for sulpiride across different studies can be attributed to differences in experimental conditions, such as the radioligand used, the tissue or cell line source, and assay buffer composition.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of in vitro binding affinities for compounds like sultopride and sulpiride is typically performed using a competitive radioligand binding assay.[2] This method measures the ability of an unlabeled test compound to displace a radioactively labeled ligand from its receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.[2]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH 23390 for D1-like receptors).[2]
-
Test Compound: Unlabeled this compound or sulpiride.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., haloperidol (B65202) or butaclamol) to determine non-specific binding.[2]
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[2]
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (sultopride or sulpiride).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.
References
- 1. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of effects of tiapride and sulpiride on D-1, D-2, D-3 and D-4 subtypes of dopamine receptors in rat striatal and bovine caudate nucleus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Antipsychotic Effects of Sultopride Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sultopride hydrochloride's performance with other antipsychotic agents in established animal models of psychosis. The following sections detail the mechanism of action, comparative efficacy, and detailed experimental protocols to support further research and drug development.
Introduction to this compound
This compound is a substituted benzamide (B126) derivative with antipsychotic properties. Its primary therapeutic application is in the management of schizophrenia and other psychotic disorders. Understanding its efficacy and pharmacological profile in preclinical animal models is crucial for its clinical application and the development of novel antipsychotics.
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
The primary mechanism of action of this compound is its selective antagonism of dopamine D2 receptors.[1] In psychotic disorders such as schizophrenia, an overactivity of dopamine transmission in the mesolimbic pathway is associated with positive symptoms like hallucinations and delusions. By blocking D2 receptors, Sultopride reduces this dopaminergic hyperactivity, thereby alleviating these symptoms. Unlike many other antipsychotics, Sultopride has a minimal affinity for serotonin, adrenergic, cholinergic, or other receptors, which contributes to its specific side-effect profile.[2]
Caption: Dopamine D2 Receptor Antagonism by Sultopride.
Comparative Efficacy in Animal Models of Psychosis
The antipsychotic potential of this compound has been evaluated in various animal models that mimic aspects of psychosis. These models are essential for comparing its efficacy against typical and atypical antipsychotics.
Apomorphine-Induced Hyperactivity and Stereotypy
This model assesses the ability of a drug to counteract the dopamine agonist-induced increase in locomotor activity and repetitive, stereotyped behaviors in rodents, which are thought to model the positive symptoms of schizophrenia.
Comparative Data Summary:
| Drug | Effect on Apomorphine-Induced Hyperactivity | Effect on Spontaneous Locomotor Activity |
| Sultopride | Potentiation at low doses, inhibition at high doses[3] | No effect[3] |
| Sulpiride | Potentiation[3] | - |
| Haloperidol | Inhibition[3] | Inhibition[3] |
| Chlorpromazine | Inhibition[3] | Inhibition[3] |
| Pimozide | Potentiation at low doses, inhibition at high doses[3] | Increase at low doses, inhibition at high doses[3] |
Note: Data for Sultopride is from a study in mice.[3]
Conditioned Avoidance Response (CAR)
The CAR test is a robust model for predicting antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus. This selective suppression is a characteristic feature of clinically effective antipsychotics.[4][5]
Due to the limited availability of direct comparative data for Sultopride in the CAR model, data for its structurally and mechanistically similar analogue, Sulpiride, is presented below as a proxy.
Comparative Data Summary (using Sulpiride as a proxy):
| Drug | Effect on Conditioned Avoidance Response |
| Sulpiride | Failed to affect avoidance response rates or latency in a lever-release CAR task[6] |
| Haloperidol | Dose-dependent decrease in successful avoidance responses[6][7] |
| Clozapine | Dose-dependent decrease in successful avoidance responses[6][7] |
Note: The differing results for Sulpiride may be due to the specific CAR paradigm used.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. This model is used to evaluate the ability of antipsychotics to restore normal sensorimotor gating.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's antipsychotic effects.
Dopamine Agonist-Induced Hyperactivity/Stereotypy
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to measure locomotor activity (distance traveled, rearing frequency) or observation chambers for scoring stereotyped behaviors.
-
Procedure:
-
Animals are habituated to the testing environment.
-
This compound, a comparator drug, or vehicle is administered via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
After a specified pretreatment interval, a dopamine agonist such as apomorphine (B128758) or amphetamine is administered.
-
Locomotor activity is recorded, or stereotyped behaviors are scored by a trained observer blind to the treatment conditions at regular intervals for a defined period (e.g., 60-120 minutes). Stereotypy is often rated on a scale (e.g., 0-6) based on the intensity and nature of the repetitive movements.
-
-
Data Analysis: Total locomotor activity counts or stereotypy scores are compared across treatment groups using statistical methods like ANOVA followed by post-hoc tests.
Conditioned Avoidance Response (CAR)
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley) are typically used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, a conditioned stimulus (CS) provider (e.g., a light or a tone), and automated detection of the animal's position.
-
Procedure:
-
Training: Rats are trained over several sessions to associate a neutral CS (e.g., a 10-second tone) with an aversive unconditioned stimulus (US; e.g., a 0.5 mA footshock). The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If the rat fails to move during the CS, the shock is delivered, and moving to the other compartment then terminates the shock (an escape response). Training continues until a stable high level of avoidance is achieved.
-
Testing: Once trained, animals are treated with this compound, a comparator drug, or vehicle before the test session. The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Data Analysis: The percentage of avoidance responses is the primary measure. A significant decrease in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic activity. Data are typically analyzed using ANOVA.[4]
Prepulse Inhibition (PPI) of the Startle Reflex
-
Animals: Male mice or rats are used.
-
Apparatus: A startle chamber equipped with a sensor platform to detect the whole-body startle response, a loudspeaker to deliver acoustic stimuli, and a computer to control the stimuli and record the responses.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate to a constant background noise.
-
The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 70-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
To induce a PPI deficit, a dopamine agonist can be administered before the test session. The test drug (this compound) would be given prior to the dopamine agonist.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle on prepulse-pulse trial / startle on pulse-alone trial)] x 100). The data are analyzed using ANOVA to compare %PPI across different treatment groups and prepulse intensities.[8][10]
Caption: General Workflow for In Vivo Antipsychotic Testing.
Conclusion
This compound demonstrates antipsychotic potential in animal models, primarily through the antagonism of dopamine D2 receptors. Comparative data, although limited in some models, suggests a pharmacological profile distinct from some other antipsychotics. The provided experimental protocols offer a framework for researchers to further investigate and quantify the antipsychotic effects of this compound and compare its efficacy and side-effect profile with existing and novel therapeutic agents. Further studies are warranted to generate more direct, quantitative comparative data, particularly in models like the conditioned avoidance response and prepulse inhibition, to fully elucidate its preclinical profile.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-pulse Inhibition [augusta.edu]
- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sultopride and risperidone in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of two antipsychotic agents: sultopride (B1682713), a substituted benzamide (B126), and risperidone (B510), a serotonin-dopamine antagonist. While direct head-to-head preclinical studies are limited, this guide synthesizes available data from individual studies and comparisons with pharmacologically similar agents to offer valuable insights for researchers in neuropsychopharmacology and drug development.
At a Glance: Key Pharmacological Distinctions
| Feature | Sultopride | Risperidone |
| Drug Class | Substituted Benzamide | Serotonin-Dopamine Antagonist (SDA) |
| Primary Mechanism | Selective Dopamine (B1211576) D2/D3 Receptor Antagonist | Potent Serotonin (B10506) 5-HT2A and Dopamine D2 Receptor Antagonist |
| Receptor Profile | Highly selective for D2-like receptors | Broad receptor profile including serotonergic, dopaminergic, adrenergic, and histaminergic receptors |
| Antipsychotic Efficacy | Primarily attributed to D2/D3 blockade | Attributed to a combination of 5-HT2A and D2 receptor antagonism |
| Side Effect Profile | Higher propensity for extrapyramidal symptoms (EPS) and hyperprolactinemia, inferred from its class | Risk of EPS (dose-dependent), metabolic side effects, and hyperprolactinemia |
In Vitro Receptor Binding Profiles
The fundamental difference in the mechanisms of action of sultopride and risperidone is evident in their in vitro receptor binding affinities. Sultopride exhibits high selectivity for dopamine D2 and D3 receptors, with negligible affinity for other neurotransmitter receptors.[1] In contrast, risperidone has a broader binding profile, with very high affinity for serotonin 5-HT2A receptors, in addition to its potent dopamine D2 receptor antagonism.[2][3] This potent 5-HT2A antagonism is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms and potential efficacy against negative symptoms of schizophrenia.[4]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Sultopride (or Analogs) | Risperidone |
| Dopamine D2 | 18 (rat)[1] | 3.13 - 3.2[2][3] |
| Dopamine D3 | 22[1] | 7.3[2] |
| Serotonin 5-HT2A | Little to no affinity[1] | 0.16 - 0.2[2][3] |
| Serotonin 5-HT1A | Little to no affinity[1] | 4.2 - 420[2] |
| Alpha-1 Adrenergic | No significant affinity | 0.8[3] |
| Histamine H1 | No significant affinity | 2.23[3] |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. Data for sultopride is limited; where unavailable, the profile of its class (substituted benzamides) is considered.
Preclinical Models of Antipsychotic Efficacy
Animal models of psychosis are crucial for evaluating the potential therapeutic efficacy of novel compounds. The conditioned avoidance response (CAR) test is a well-established predictive model for antipsychotic activity. In this paradigm, antipsychotics selectively suppress the learned avoidance response without impairing the ability to escape an aversive stimulus.
Risperidone, on the other hand, has been shown to decrease avoidance responses in a dose-dependent manner in mice.[6] Chronic treatment with risperidone in rats has also been demonstrated to suppress the conditioned avoidance response.[7][8]
Preclinical Models of Side Effects
Extrapyramidal Symptoms (EPS)
The catalepsy test in rodents is a widely used model to predict the liability of an antipsychotic to induce extrapyramidal side effects.[9] This test measures the time an animal maintains an externally imposed posture.
Direct catalepsy data for sultopride is scarce. However, its pharmacological class, the substituted benzamides, are known to induce catalepsy. For instance, amisulpride (B195569), a closely related compound, induces catalepsy at high doses.[10] A comparative study of sultopride and sulpiride (B1682569) on apomorphine-induced behaviors in mice suggests sultopride has a pharmacological profile somewhat different from other antipsychotics, which may influence its side-effect profile.[11]
Risperidone has been shown to induce catalepsy, particularly at higher doses.[12][13] However, it is generally considered to have a lower propensity for inducing catalepsy compared to typical antipsychotics like haloperidol.[13][14]
Metabolic Side Effects
Some atypical antipsychotics are associated with metabolic side effects such as weight gain and glucose intolerance. A head-to-head study in female rats compared the effects of sulpiride (as a proxy for the benzamide class) and risperidone on metabolic parameters. Both drugs were found to increase body weight and food intake, with the effect being more pronounced with sulpiride.[15][16]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the affinity of a drug for a specific receptor.
-
Tissue Preparation: Brain tissue from preclinical models (e.g., rats) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest. Alternatively, cell lines genetically engineered to express specific human receptors are used.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test drug (sultopride or risperidone).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
Conditioned Avoidance Response (CAR) in Rodents
This behavioral paradigm assesses the antipsychotic potential of a compound.
-
Apparatus: A shuttle box with two compartments separated by a door is typically used. The floor of the box can deliver a mild electric footshock.
-
Acquisition Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild footshock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Drug Testing: Once the animals have acquired the avoidance response, they are treated with the test drug (sultopride or risperidone) or a vehicle control.
-
Test Session: The animals are placed back in the shuttle box, and the CS is presented without the US. The number of successful avoidance responses (crossing to the other compartment during the CS) is recorded. A decrease in avoidance responses without an impairment in the escape response (crossing after the onset of the US in separate trials) is indicative of antipsychotic-like activity.
Catalepsy Bar Test in Rats
This test is used to evaluate the potential of a drug to induce extrapyramidal side effects.
-
Apparatus: A horizontal bar is placed at a specific height.
-
Procedure: The rat's forepaws are gently placed on the bar, with its hind paws remaining on the surface.
-
Measurement: The latency to remove both forepaws from the bar is measured. A prolonged latency is indicative of catalepsy.
-
Data Analysis: The dose of the drug that produces catalepsy in 50% of the animals (ED50) can be calculated to quantify the cataleptogenic potential.
Conclusion
Sultopride and risperidone represent two distinct classes of antipsychotic drugs with fundamentally different preclinical pharmacological profiles. Sultopride's high selectivity for dopamine D2/D3 receptors suggests a more targeted, but potentially less nuanced, mechanism of action, which may correlate with a higher risk of EPS. Risperidone's broader receptor profile, particularly its potent 5-HT2A antagonism, is characteristic of atypical antipsychotics and is thought to contribute to its efficacy against a wider range of schizophrenic symptoms and a generally more favorable side-effect profile at therapeutic doses. The preclinical data, while not always from direct head-to-head comparisons, underscores these fundamental differences and provides a rational basis for their distinct clinical applications and side-effect liabilities. Further direct comparative preclinical studies would be invaluable for a more definitive characterization of their relative therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparative study of the pharmacological properties of sultopride sulpiride and other antipsychotic drugs: influence of sultopride, sulpiride and other antipsychotic drugs on spontaneous locomotor activity and changes in locomotor activity induced by apomorphine and clonidine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of risperidone on catalepsy and cerebral dopamine, serotonin and GABA metabolism in the rat: comparison with haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of acute or chronic administration of risperidone on motor and sexual behavior of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Haloperidol versus risperidone on rat "early onset" vacuous chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of the antipsychotics sulpiride and risperidone in female rats on energy balance, body composition, fat morphology and macronutrient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effects of the antipsychotics sulpiride or risperidone in rats. I: bodyweight, food intake, body composition, hormones and glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sedative Effects of Sultopride and Fluanisone in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of sultopride (B1682713) and fluanisone (B1672854), two antipsychotic agents, within the context of preclinical research models. The information presented is curated from available experimental data to assist in the selection of appropriate compounds for studies requiring sedation.
Overview and Mechanism of Action
Sultopride, a substituted benzamide, and fluanisone, a butyrophenone, both exhibit central nervous system depressant effects, leading to sedation. However, their pharmacological profiles and mechanisms of action differ, which may influence their suitability for specific research applications.
Sultopride is recognized as a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2] Its sedative properties are thought to arise from the blockade of these receptors in the central nervous system.[1][2]
Fluanisone demonstrates a broader mechanism of action, acting as an antagonist at dopamine D2 receptors, serotonin (B10506) 5-HT2A receptors, and alpha-1 adrenergic receptors.[3] Its sedative effects are attributed to its activity at these multiple receptor sites.[3]
Quantitative Data on Sedative Effects
Direct comparative preclinical studies quantifying the sedative effects of sultopride and fluanisone are limited. The following tables summarize available data on the effects of sultopride and related compounds on locomotor activity, a common measure of sedation in animal models. Data for fluanisone as a standalone sedative is scarce, with most studies evaluating it in combination with fentanyl.
Table 1: Effects of Sultopride and Related Substituted Benzamides on Spontaneous Locomotor Activity in Rodents
| Compound | Species | Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| Sultopride | Mice | Not specified | Not specified | No effect on spontaneous activity; inhibited apomorphine-induced hyperactivity at high doses. | [5] |
| Sulpiride (B1682569) | Rats | 60 mg/kg | Intraperitoneal | Decreased locomotor activity. | [1] |
| Sulpiride | Mice | 25, 50, 100 mg/kg | Intraperitoneal | No alteration of spontaneous locomotion. | [6] |
| Sulpiride | Rats | 10 mg/kg | Not specified | Increased immobility time in the despair test, suggesting sedative effects. | [2] |
Table 2: Dosage of Fluanisone in Combination with Fentanyl (Hypnorm®) for Anesthesia in Rodents
| Species | Fluanisone Dose (in Hypnorm®) | Route of Administration | Observed Effect | Reference |
| Mice | 3.333 mg/kg | Intraperitoneal | Sedation and immobilization for approximately 30-60 minutes. | [7] |
| Rats | 3 mg/kg | Intramuscular | Sedation and immobilization for approximately 30-60 minutes. | [7] |
| Rabbits | 5 mg/kg | Intramuscular | Sedation and immobilization for approximately 30-60 minutes. | [7] |
| Guinea Pigs | 10 mg/kg | Intramuscular | Sedation and immobilization for approximately 30-60 minutes. | [7] |
Note: The sedative effects observed with Hypnorm® are a result of the synergistic action of fentanyl and fluanisone and may not be representative of fluanisone alone.
Signaling Pathways
The sedative effects of sultopride and fluanisone are mediated through their interaction with key neurotransmitter pathways in the brain.
References
- 1. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute or chronic administration of substituted benzamides in experimental models of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sedative action of some substituted benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative study of the pharmacological properties of sultopride sulpiride and other antipsychotic drugs: influence of sultopride, sulpiride and other antipsychotic drugs on spontaneous locomotor activity and changes in locomotor activity induced by apomorphine and clonidine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluanisone | 1480-19-9 | Benchchem [benchchem.com]
Evaluating the Potency of Sultopride Hydrochloride Against Other D2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sultopride (B1682713) hydrochloride's performance as a dopamine (B1211576) D2 receptor antagonist against other commonly used antipsychotic agents. The information presented is supported by experimental data to facilitate a comprehensive understanding of Sultopride's pharmacological profile, aiding in research and development decisions. Sultopride, an atypical antipsychotic of the benzamide (B126) class, is recognized for its therapeutic efficacy in treating schizophrenia, primarily attributed to its selective antagonism of D2 and D3 dopamine receptors.[1][2]
Comparative Analysis of In Vitro Potency
The potency of a D2 antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. This is often quantified by its binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) in functional assays. A lower Ki or IC50 value indicates a higher potency. The following table summarizes the in vitro binding affinities of Sultopride and other prominent antipsychotics for the D2 receptor. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Compound | D2 Receptor Ki (nM) | D2 Receptor IC50 (nM) | D3 Receptor Ki (nM) | D3 Receptor IC50 (nM) | Reference(s) |
| Sultopride | 18 (rat) | 120 | 22 | 4.8 | [1][3] |
| Amisulpride | 2.8 | 27 | 3.2 | 3.6 | [1][3] |
| Sulpiride (B1682569) | - | 181 | - | 17.5 | [3] |
| Haloperidol | 1.0 | - | 0.7 | - | [1] |
| Risperidone | 3.13 | - | 7.3 | - | [1] |
| Aripiprazole | 0.34 | - | 0.8 | - | [1] |
| Eticlopride | ~0.92 | - | - | - | [4] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A direct comparison between Ki and IC50 should be made with caution as they are determined by different experimental assays.
In terms of in vivo potency, a study using positron emission tomography (PET) to measure D2 receptor occupancy found that Sultopride has about 50 times greater potency than Sulpiride based on the doses required to achieve similar receptor occupancy levels (70-80%).[5]
Experimental Protocols
The determination of a compound's potency as a D2 antagonist relies on standardized experimental procedures. The following are detailed methodologies for key experiments cited in the evaluation of Sultopride and its comparators.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor.[1]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Sultopride) for the D2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
A radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone).
-
Test compounds (unlabeled antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).[6]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the D2 receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[1]
-
Competitive Binding: In a 96-well plate, a fixed concentration of the radioligand and a fixed amount of cell membranes are added to each well.
-
Increasing concentrations of the unlabeled test compound are added to the wells.
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., Haloperidol) is added to a separate set of wells.[1]
-
Incubation: The plate is incubated for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[6]
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the agonist-induced signaling cascade of the D2 receptor.
Objective: To determine the functional potency (IC50) of a D2 antagonist.
Principle: The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, when activated by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] An antagonist will block this effect.
Procedure:
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor are seeded in a 96-well plate.[7]
-
Assay Conditions: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (test compound).[7]
-
Agonist Stimulation: A fixed concentration of a D2 receptor agonist (e.g., dopamine) is added to the wells to stimulate the receptors.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF assay).[9]
-
Data Analysis: The ability of the antagonist to block the agonist-induced decrease in cAMP is quantified. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist's effect, is determined by non-linear regression analysis.[7]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the D2 receptor signaling pathway and a typical experimental workflow.
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Sultopride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antipsychotic sultopride is overdosed--a PET study of drug-induced receptor occupancy in comparison with sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Sultopride Hydrochloride: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Sultopride hydrochloride, a psychoactive compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a dopamine (B1211576) D2/D3 receptor antagonist used in research for its antipsychotic properties. Proper handling and disposal are critical due to its classification as harmful if swallowed (Acute Toxicity Category 4, Oral).[1] This guide outlines the necessary steps for its safe management and disposal in a laboratory setting.
Key Hazard and Regulatory Information
The disposal of chemical waste is governed by a complex framework of federal and state regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Drug Enforcement Administration (DEA) oversees the disposal of controlled substances.[2][3] Although this compound is a psychoactive substance, it is not currently listed as a federally controlled substance in the United States. However, laboratory policies and local regulations may have specific requirements for its disposal.
| Data Point | Value/Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 23694-17-9 | [1] |
| Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed) | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Primary Disposal Route | Licensed professional waste disposal service (Chemical Incineration) | [4][5] |
| Regulatory Oversight | EPA (as per RCRA for chemical waste), potentially state and local regulations | [2][3][6] |
Experimental Protocol: Small Spill Neutralization and Cleanup
In the event of a small spill of this compound powder, follow these steps to ensure safety and proper cleanup:
-
Immediate Isolation: Cordon off the affected area to prevent personnel from entering.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth in the same hazardous waste container.
-
Final Cleaning: Clean the area with soap and water.
-
Waste Disposal: Seal and label the hazardous waste container according to your institution's and local regulations. Arrange for pickup by a licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
References
Personal protective equipment for handling Sultopride hydrochloride
Essential Safety and Handling Guide for Sultopride Hydrochloride
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3] Exposure can cause adverse health effects.[3][4] It is categorized as harmful if swallowed, a skin sensitizer, and a serious eye irritant.[1][2][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3][5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |
Operational Plans: Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to preventing exposure to hazardous drugs like this compound.[6][7] All PPE should be disposable or decontaminated after use and must not be reused if disposable.[6]
Table 2: Required PPE for Handling this compound
| Task | Recommended Personal Protective Equipment |
|---|---|
| Weighing/Handling Powder | Primary Engineering Control: Chemical fume hood or Class I Biological Safety Cabinet (BSC). Gloves: Two pairs of chemotherapy-rated gloves.[6][7] Gown: Disposable, long-sleeved gown that closes in the back.[6][8] Respiratory: N95 or higher-level respirator to prevent inhalation of aerosolized powder.[7] Eye/Face: Safety goggles and a face shield for full facial protection.[4][7][8] |
| Solution Preparation | Primary Engineering Control: Chemical fume hood or Class II BSC. Gloves: Two pairs of chemotherapy-rated gloves.[6][7] Gown: Disposable, long-sleeved gown that closes in the back.[6][8] Respiratory: Not typically required if performed in a ventilated enclosure. Eye/Face: Safety goggles or safety glasses with side shields.[4][8] |
| General Laboratory Handling | Gloves: Single pair of nitrile gloves, inspected prior to use.[4] Gown: Standard laboratory coat. Eye/Face: Safety glasses.[4] |
| Spill Cleanup | Gloves: Two pairs of chemotherapy-rated gloves.[6][7] Gown: Disposable, long-sleeved gown shown to resist permeability by hazardous drugs.[6] Respiratory: A chemical cartridge-type respirator may be required for large spills.[7] Eye/Face: Safety goggles and a face shield.[7][8] |
Procedural Guidance: Donning and Doffing PPE
Proper technique in putting on and removing PPE is crucial to avoid cross-contamination. Always follow your institution's specific standard operating procedures.
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the first pair of gloves.
-
Put on the disposable gown, ensuring it is securely closed in the back.
-
Put on the second pair of gloves, ensuring the cuffs go over the cuffs of the gown.
-
Put on respiratory protection, if required, and perform a seal check.
-
Put on eye and face protection.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves using a proper removal technique to avoid touching the outer surface.[4]
-
Remove the gown, rolling it away from the body.
-
Perform hand hygiene.
-
Remove face and eye protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
-
Handling, Storage, and First Aid
Safe Handling Procedures
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure to prevent dust dispersion.[9]
-
Avoid Contact: Take precautionary measures to avoid contact with skin, eyes, and clothing.[9]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling and before breaks.[4][9]
Storage Plan
-
Store in a cool, dry place in tightly closed, original receptacles.[2]
-
Keep the container in a well-ventilated place.[2]
-
Store away from foodstuffs.[2]
Immediate First Aid Measures
In case of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4]
Table 3: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician immediately.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove any contaminated clothing. Consult a physician.[4] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[4] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |
Disposal and Spill Management Plan
Waste Disposal
-
Chemical Disposal: Dispose of this compound by contacting a licensed professional waste disposal service.[4] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Contaminated Packaging: Dispose of contaminated packaging and PPE as unused product in accordance with federal, state, and local regulations.[4][9] Do not allow the product to enter the sewage system.[10]
Spill Management Workflow
In the event of a spill, follow a structured response plan to ensure personnel safety and proper containment.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. This compound ≥98% (HPLC) | 23694-17-9 [sigmaaldrich.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound ≥98% (HPLC) | 23694-17-9 [sigmaaldrich.com]
- 6. pogo.ca [pogo.ca]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
